Ngaione
Description
Properties
IUPAC Name |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-12-4 | |
| Record name | 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ngaione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione is a naturally occurring furanosesquiterpenoid ketone, notably found in the leaves of the New Zealand native tree, Ngaio (Myoporum laetum).[1] Renowned for its potent hepatotoxicity in livestock, this compound also exhibits antibacterial and insect-repellent properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, a representative protocol for its isolation from natural sources, and a proposed mechanism for its cytotoxic activity. This document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Chemical Structure and Identification
This compound is a sesquiterpenoid, meaning it is derived from three isoprene units and possesses 15 carbon atoms. Its core structure consists of a tetrahydrofuran ring linked to a furan ring, with an extended ketone-containing side chain.
-
IUPAC Name : 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
-
Molecular Formula : C₁₅H₂₂O₃
-
Stereochemistry : The molecule contains two stereocenters, designated as (2R, 5S), which are crucial for its specific biological activity.
The chemical structure of this compound is depicted below:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. While it is a well-identified natural product, comprehensive physical constant data is not widely reported in modern literature. The spectroscopic data provided are essential for its identification and structural confirmation.
| Property | Value |
| Molecular Weight | 250.33 g/mol |
| Molecular Formula | C₁₅H₂₂O₃ |
| Physical State | Oily liquid (typical for essential oils) |
| Melting Point | Data not readily available in the literature. |
| Boiling Point | Data not readily available in the literature. |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); Insoluble in water.[2] |
| ¹H-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include those for furan protons, methyl groups, and protons adjacent to the ketone. |
| ¹³C-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include a downfield signal for the carbonyl carbon (~200 ppm) and signals for the furan and tetrahydrofuran rings.[3][4] |
| Infrared (IR) Spectroscopy | Expected strong absorption band for the C=O (ketone) stretch around 1715-1725 cm⁻¹.[5][6] Additional bands for C-O and C-H stretching would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 250.[7][8] Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of the side chain.[9] |
Experimental Protocols: Isolation of this compound
The following is a representative protocol for the isolation of this compound from the leaves of Myoporum laetum, based on standard methodologies for essential oil extraction and purification.
Protocol 3.1: Steam Distillation for Essential Oil Extraction
Objective: To extract the volatile essential oil, containing this compound, from plant material.
Materials:
-
Fresh leaves of Myoporum laetum (1 kg)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)[10]
-
Heating mantle
-
Dichloromethane or Diethyl ether (for extraction)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Methodology:
-
Preparation: Coarsely chop the fresh Ngaio leaves to increase the surface area for steam penetration.
-
Apparatus Setup: Assemble the steam distillation unit. Place approximately 2 liters of distilled water in the boiling flask. Loosely pack the chopped leaves into the biomass flask.[2]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it. This vapor mixture then travels to the condenser.[10]
-
Condensation and Collection: The steam and oil vapor are cooled in the condenser, and the resulting liquid (a hydrosol and a separate oil layer) is collected in the receiver. Continue the process for 2-3 hours, or until no more oil is observed in the distillate.
-
Extraction: Combine all the collected distillate in a large separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[11]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil.
Protocol 3.2: Purification by Column Chromatography
Objective: To isolate pure this compound from the crude essential oil.
Materials:
-
Crude essential oil from Protocol 3.1
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Methodology:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the chromatography column to avoid air bubbles. Add a small layer of sand on top to protect the silica bed.[12]
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load this sample onto the top of the column.[13]
-
Elution: Begin eluting the column with 100% hexane, collecting fractions of approximately 10-15 mL in test tubes.[14]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in the hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). This will elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Biological Activity and Proposed Signaling Pathway for Hepatotoxicity
This compound is a well-documented hepatotoxin.[1] While the precise molecular pathway has not been fully elucidated specifically for this compound, a plausible mechanism can be proposed based on the well-established toxicology of similar xenobiotics.[15][16][17] This proposed pathway involves metabolic activation to a reactive species, leading to oxidative stress and subsequent cell death.
The logical workflow for this proposed mechanism is detailed below.
References
- 1. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 2. eng.najah.edu [eng.najah.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. magritek.com [magritek.com]
- 12. ijariit.com [ijariit.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources and Distribution of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione, a furanoid sesquiterpene ketone, is a naturally occurring toxin primarily found in the evergreen shrub Myoporum laetum, commonly known as the Ngaio tree. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and explores its biosynthetic pathway. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activity, with a focus on its hepatotoxicity and the induction of apoptosis through the mitochondrial-mediated signaling pathway.
Natural Sources and Distribution of this compound
This compound is predominantly found in the leaves of the Ngaio tree (Myoporum laetum), a plant endemic to New Zealand.[1][2][3] The toxin is concentrated within pellucid glands present on the leaves.[4] Myoporum laetum is a fast-growing shrub or small tree that thrives in coastal and lowland forests throughout New Zealand.[1][5] Due to its hardiness and tolerance to salt spray, it is also cultivated in other temperate regions, including the Mediterranean Basin and parts of North and South America.[5] While Myoporum laetum is the principal source, other species within the Myoporum genus have also been reported to contain furanosesquiterpenoids, including this compound analogues.[6]
Quantitative Data on this compound Concentration
The concentration of this compound in Myoporum laetum can vary depending on the season and the specific part of the plant. The majority of quantitative data available pertains to the essential oil extracted from the leaves.
| Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Seasonal Variation | Reference |
| Leaves | Hydrodistillation | 26.0 - 44.7% (v/w) | Highest in February (44.7%), lowest in August (26.0%) | [7] |
| Leaves | Not Specified | 70 - 80% | Not Specified | [8] |
Experimental Protocols
Extraction of this compound-rich Essential Oil by Steam Distillation
Steam distillation is an effective method for extracting the essential oil containing this compound from the leaves of Myoporum laetum.
Principle: This method utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and collected.
Apparatus:
-
Steam distillation unit (including a boiling flask, still pot, condenser, and receiving vessel)
-
Heating mantle
-
Fresh or dried leaves of Myoporum laetum
-
Distilled water
Protocol:
-
Freshly collected or air-dried leaves of Myoporum laetum are placed into the still pot of the steam distillation apparatus.
-
The boiling flask is filled with distilled water and heated to generate steam.
-
Steam is passed through the plant material in the still pot, causing the volatile essential oils, including this compound, to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
The condensate, a mixture of water and essential oil, is collected in a receiving vessel.
-
Due to their immiscibility, the essential oil will separate from the water, typically forming a layer on top, which can then be collected.
Isolation and Purification of this compound
Following extraction, this compound can be isolated and purified from the essential oil using chromatographic techniques.
Principle: This protocol utilizes column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from other components of the essential oil based on differences in polarity and affinity for the stationary phase.
Apparatus and Reagents:
-
Glass column for chromatography
-
Silica gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate
-
Preparative HPLC system with a C18 column
-
Solvents for HPLC: Acetonitrile, water
-
Rotary evaporator
Protocol:
-
Silica Gel Column Chromatography: a. A glass column is packed with silica gel slurried in n-hexane. b. The crude essential oil is dissolved in a minimal amount of n-hexane and loaded onto the column. c. The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. d. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: a. Fractions enriched with this compound are pooled and concentrated using a rotary evaporator. b. The concentrated sample is dissolved in the HPLC mobile phase and injected into the preparative HPLC system equipped with a C18 column. c. Isocratic or gradient elution with a mixture of acetonitrile and water is used to achieve fine separation. d. The peak corresponding to this compound is collected. e. The solvent is evaporated to yield purified this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound.
Principle: Volatile compounds are separated based on their boiling points and interactions with the stationary phase in a gas chromatograph and then detected and quantified by a mass spectrometer.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or similar
-
Mass Spectrometer: Agilent 5973 or similar
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 85 °C, hold for 5 min
-
Ramp 1: 3 °C/min to 185 °C, hold for 10 min
-
Ramp 2: 5 °C/min to 250 °C, hold for 5 min
-
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 33-350
Protocol:
-
Sample Preparation: A known amount of the essential oil or purified extract is dissolved in a suitable solvent (e.g., acetone). An internal standard can be added for improved accuracy.
-
Injection: A small volume (e.g., 1-2 µL) of the sample is injected into the GC.
-
Analysis: The sample is analyzed using the specified GC-MS parameters.
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound to a calibration curve prepared with known concentrations of a pure this compound standard.
Biosynthesis of this compound
This compound is a furanoid sesquiterpene, and its biosynthesis follows the general pathway for sesquiterpene synthesis in plants.
The biosynthesis begins with the production of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all terpenoids. These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.
Three molecules of IPP are sequentially added to DMAPP to form the 15-carbon precursor, farnesyl diphosphate (FPP). FPP is a key intermediate and the direct precursor to all sesquiterpenes. A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic furanoid sesquiterpene backbone of this compound. Subsequent enzymatic modifications, such as oxidation, lead to the final structure of this compound.
Biological Activity and Signaling Pathways
Hepatotoxicity
The primary biological effect of this compound is its hepatotoxicity, causing liver damage in livestock that ingest the leaves of Myoporum laetum.[2][4] Ingestion can lead to symptoms such as photosensitization, jaundice, and in severe cases, death.[9] The mechanism of hepatotoxicity involves the metabolic activation of this compound in the liver, leading to the formation of reactive metabolites that can cause cellular damage.
Induction of Apoptosis via the Mitochondrial-Mediated Pathway
Studies on furanoid sesquiterpenes, the class of compounds to which this compound belongs, have shown that they can induce apoptosis (programmed cell death) in cancer cell lines.[1][10] The proposed mechanism involves the intrinsic or mitochondrial-mediated pathway of apoptosis.
This pathway is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1][10] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1][10] The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.[11] Furanoid sesquiterpenes have been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[1][10]
Conclusion
This compound, a prominent furanoid sesquiterpene from Myoporum laetum, presents a significant area of study for researchers in natural product chemistry, toxicology, and drug development. This guide has provided a detailed overview of its natural sources, methods for its extraction and analysis, its biosynthetic origins, and its mechanisms of biological activity. The hepatotoxic effects of this compound and its ability to induce apoptosis highlight its potential as both a toxicological agent and a lead compound for further investigation in cancer research. The provided experimental protocols and pathway diagrams offer a foundational resource for future studies on this intriguing natural product.
References
- 1. Furano-sesquiterpene from soft coral, Sinularia kavarittiensis: induces apoptosis via the mitochondrial-mediated caspase-dependent pathway in THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoporum laetum - Wikipedia [en.wikipedia.org]
- 3. nativeplants.nz [nativeplants.nz]
- 4. academic.oup.com [academic.oup.com]
- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. IPCW Plant Report – California Invasive Plant Council [cal-ipc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Biosynthesis Pathway of Ngaione in Myoporum laetum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione is a toxic furanosesquiterpene found in the essential oil of Myoporum laetum, a plant native to New Zealand. This compound is of significant interest to researchers due to its potential biological activities and its role in livestock poisoning. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential and mitigating its toxicity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of sesquiterpenoid and furan ring biosynthesis in plants. Due to a lack of specific research on Myoporum laetum, the pathway presented herein is hypothetical and serves as a framework for future investigation. This document details the likely enzymatic steps, precursor molecules, and includes generalized experimental protocols for the elucidation of such pathways.
Introduction to this compound and Myoporum laetum
Myoporum laetum, commonly known as Ngaio, is a small evergreen tree belonging to the Scrophulariaceae family. The leaves of this plant are characterized by the presence of oil glands that synthesize and store a variety of secondary metabolites, including the toxic furanosesquiterpene, this compound. Ingestion of Ngaio leaves by livestock can lead to severe liver damage and photosensitization, with this compound being the primary causative agent. Despite its toxicity, traditional Māori medicine has utilized extracts of M. laetum for their antimicrobial and insect-repellent properties. The unique chemical structure and biological activity of this compound make its biosynthetic pathway a compelling subject for scientific inquiry, with potential applications in drug development and biotechnology.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of sesquiterpenoids, including this compound, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.
Formation of Farnesyl Pyrophosphate (FPP)
IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP serves as the central branching point for the biosynthesis of a vast array of sesquiterpenoids.
Cyclization of FPP by Sesquiterpene Synthase (Hypothetical)
The first committed step in this compound biosynthesis is likely the cyclization of FPP, catalyzed by a specific sesquiterpene synthase (STS). The exact structure of the initial cyclic intermediate is unknown for this compound. However, based on the structure of other furanosesquiterpenoids, a germacrene or a related cyclic intermediate is a plausible candidate.
Post-Cyclization Modifications (Hypothetical)
Following the initial cyclization, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, are expected to occur. These modifications would be responsible for introducing the furan ring and the ketone functional group characteristic of this compound. One proposed hypothesis for the formation of the furan ring involves the oxidation of a furanodiene intermediate. It has also been suggested that furanosesquiterpenoids in Myoporum species may originate from myoporone or dehydromyoporone through intramolecular aldol reactions, although this remains to be experimentally verified.
The following diagram illustrates a hypothetical biosynthesis pathway for this compound:
Quantitative Data
Currently, there is no published quantitative data regarding the enzyme kinetics, precursor concentrations, or product yields specifically for the this compound biosynthetic pathway in Myoporum laetum. The following table is provided as a template for future research to populate.
| Parameter | Value | Units | Experimental Conditions | Reference |
| FPPS | ||||
| Km (IPP) | Data not available | µM | ||
| Km (DMAPP) | Data not available | µM | ||
| kcat | Data not available | s-1 | ||
| Sesquiterpene Synthase (STS) | ||||
| Km (FPP) | Data not available | µM | ||
| kcat | Data not available | s-1 | ||
| This compound Concentration | ||||
| Leaf Tissue | Data not available | µg/g FW | ||
| Essential Oil | Data not available | % |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols that would be applicable.
Transcriptome Analysis for Candidate Gene Identification
Objective: To identify candidate genes encoding enzymes involved in this compound biosynthesis, such as STSs and CYP450s.
Methodology:
-
RNA Extraction: Extract total RNA from young leaves of Myoporum laetum, where this compound concentration is expected to be high.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina or PacBio) to generate a comprehensive transcriptome.
-
De Novo Assembly and Annotation: Assemble the sequencing reads to reconstruct full-length transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative STSs, CYP450s, and other enzyme families.
-
Differential Expression Analysis: Compare transcript abundance between tissues with high and low this compound content to identify upregulated genes that are likely involved in its biosynthesis.
Heterologous Expression and in vitro Enzyme Assays
Objective: To functionally characterize candidate enzymes identified from transcriptome analysis.
Methodology:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). Transform the constructs into a suitable heterologous host.
-
Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In vitro Enzyme Assays:
-
For STSs: Incubate the purified enzyme with FPP in a suitable buffer containing Mg2+ as a cofactor.
-
For CYP450s: Incubate the purified enzyme (often as microsomes from yeast) with the product of the STS reaction and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.
An In-depth Technical Guide to the Physical and Chemical Properties of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngaione is a naturally occurring furanosesquiterpenoid ketone that is a significant area of interest in toxicology, pharmacology, and natural product chemistry.[1] It is most notably recognized as the principal toxic component in various plant species of the Myoporum genus, such as Myoporum laetum (Ngaio) and Myoporum deserti.[1] The compound is responsible for the hepatotoxicity observed in livestock that graze on these plants, leading to characteristic liver necrosis.[1] Beyond its toxic properties, this compound and the essential oils derived from Myoporum species have demonstrated potential antimicrobial and antifungal activities, making it a molecule of interest for further investigation in drug development.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with experimental methodologies for its study.
Physical and Chemical Properties of (-)-Ngaione
The physical and chemical properties of (-)-Ngaione are summarized in the table below. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |
| Molecular Weight | 250.33 g/mol | [1][2] |
| CAS Number | 581-12-4 | [1][2] |
| IUPAC Name | 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | [2] |
| Synonyms | (-)-Ngaione, this compound (-) | [2] |
| Boiling Point | 105-106 °C at 0.5 mmHg | |
| Specific Rotation ([α]D) | -14.6° (c=10.4 in CHCl₃) | |
| Appearance | Oily liquid | |
| Solubility | Information not readily available, but as a relatively nonpolar organic molecule, it is expected to be soluble in organic solvents like chloroform, acetone, and diethyl ether, and poorly soluble in water. |
Note: Specific quantitative data for melting point and solubility are not consistently reported in readily available literature.
Spectroscopic Data for Characterization
Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry.
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in this compound. A characteristic strong absorption band would be expected for the carbonyl (C=O) group of the ketone.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.[1] The fragmentation pattern observed in the mass spectrum can also provide structural information.
Experimental Protocols
Isolation of this compound from Myoporum species
A general workflow for the isolation of this compound from plant material is outlined below. The primary method for extracting essential oils, including this compound, is steam distillation.
1. Plant Material Collection and Preparation:
-
Fresh leaves and stems of a Myoporum species (e.g., Myoporum laetum) are collected.
-
The plant material is coarsely chopped to increase the surface area for efficient extraction.
2. Steam Distillation:
-
The prepared plant material is placed in a still.
-
Steam is passed through the plant material, which vaporizes the volatile compounds, including this compound.[3][4][5]
-
The steam and volatile compound mixture is then passed through a condenser.
-
Upon cooling, the mixture condenses, and the essential oil (containing this compound) separates from the aqueous phase (hydrosol) due to its immiscibility with water.[3][4]
3. Purification by Fractional Distillation:
-
The crude essential oil is subjected to fractional distillation under reduced pressure to separate this compound from other components of the essential oil based on differences in their boiling points.[6][7][8]
4. Characterization:
-
The purified this compound is characterized using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Below is a diagram illustrating the general experimental workflow for the isolation and characterization of this compound.
Biological Activity and Toxicological Profile
Hepatotoxicity of this compound
The primary toxic effect of this compound is severe liver damage.[1] The mechanism of this hepatotoxicity is believed to involve metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[9][10]
Proposed Mechanism of Hepatotoxicity:
-
Metabolic Activation: this compound is metabolized by CYP450 enzymes, which can lead to the formation of highly reactive, electrophilic intermediates.[9][10][11]
-
Depletion of Glutathione (GSH): These reactive metabolites can rapidly deplete the liver's stores of glutathione, a key antioxidant that protects cells from damage.[9]
-
Covalent Binding: Once GSH is depleted, the reactive metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction.[9][12]
-
Oxidative Stress: The depletion of antioxidants and the formation of reactive intermediates lead to a state of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[13]
-
Cellular Damage and Death: The overwhelming oxidative stress and damage to cellular components can trigger signaling pathways that lead to apoptosis (programmed cell death) and necrosis, resulting in the observed liver damage.[13][14]
The following diagram illustrates a plausible signaling pathway for this compound-induced hepatotoxicity.
Antimicrobial Activity
Essential oils rich in this compound and related compounds have shown promising antimicrobial and antifungal properties. For instance, they have demonstrated significant antibacterial activity against Streptococcus pyogenes and notable antifungal activity against Aspergillus fumigatus and other molds.[1] This suggests that this compound could be a lead compound for the development of new antimicrobial agents.
Conclusion
This compound is a furanosesquiterpenoid of significant scientific interest due to its potent biological activities. Its well-documented hepatotoxicity, mediated by metabolic activation, presents a classic case study in toxicology. Conversely, its antimicrobial properties suggest potential therapeutic applications. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and the investigation of its mechanisms of action. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to explore its potential as a scaffold for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. engineering.iastate.edu [engineering.iastate.edu]
- 4. galbanum.co [galbanum.co]
- 5. edenbotanicals.com [edenbotanicals.com]
- 6. chembam.com [chembam.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanism-based inhibition of CYP450: an indicator of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress - Wikipedia [en.wikipedia.org]
- 14. Apoptosis - Wikipedia [en.wikipedia.org]
Ngaione: A Furanosesquiterpenoid Ketone in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ngaione is a naturally occurring furanosesquiterpenoid ketone found in various plant species, notably within the genera Myoporum and Eremophila.[1][2][3] This compound has garnered significant interest due to its potent biological activities, particularly its role as a key component of the plant's chemical defense system against herbivores and pathogens.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in plant defense, quantitative data on its biological activity, detailed experimental protocols for its study, and an exploration of the signaling and biosynthetic pathways with which it is associated. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this bioactive molecule.
Introduction to this compound
This compound is a toxic furanoid sesquiterpene ketone that plays a significant role in the chemical defense mechanisms of certain plants.[1][2][3] It is notably present in the essential oils of various species belonging to the Myoporaceae family, such as Myoporum deserti and Myoporum laetum.[4] The presence of this compound and related furanosesquiterpenes is a key factor in the toxicity of these plants to livestock.[3] Beyond its toxicity to vertebrates, this compound exhibits significant insecticidal and antifeedant properties, making it a subject of interest for the development of natural pesticides.[5]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₂O₃ |
| Molar Mass | 250.33 g/mol |
| Class | Furanosesquiterpenoid Ketone |
| Appearance | Oily substance |
| Stereoisomers | (-)-Ngaione, (+)-Ngaione (Ipomeamarone), Epithis compound |
Role in Plant Defense Mechanisms
This compound is a prime example of a chemical defense compound produced by plants to deter herbivores. Its presence in high concentrations in the leaves of plants like Myoporum species makes them unpalatable and toxic to a wide range of generalist herbivores.
Antifeedant and Insecticidal Activity
The primary role of this compound in plant defense is its potent antifeedant and insecticidal activity. Studies on related furanosesquiterpenes, such as epithis compound from Myoporum bontioides, have demonstrated significant toxicity to insects like the common cutworm, Spodoptera litura.[5] The essential oil containing these compounds was found to cause mortality in over 50% of the insects at a concentration of 1.6% after 48 hours in an antifeedant bioassay.[5] This suggests that this compound acts as a powerful deterrent, reducing the amount of damage the plant sustains from herbivorous insects.
Quantitative Data on Biological Activity
While specific LD50 and IC50 values for pure this compound against a wide range of pests are not extensively documented in publicly available literature, the following table summarizes the reported toxicity of an essential oil rich in a this compound stereoisomer against Spodoptera litura.[5]
| Compound/Extract | Target Organism | Concentration | Exposure Time (hours) | Observed Effect |
| Essential oil of Myoporum bontioides (containing 81.52% epithis compound) | Spodoptera litura | 1.6% | 48 | >50% mortality |
| Ethyl acetate fraction of Myoporum bontioides leaves | Spodoptera litura | 4.0% | 48 | >50% mortality |
Experimental Protocols
Extraction of this compound from Plant Material
The following is a generalized protocol for the extraction of this compound from the leaves of Myoporum species, based on methods used for extracting essential oils and furanosesquiterpenes from plant tissues.
Objective: To extract and isolate this compound from Myoporum leaves.
Materials:
-
Fresh or dried leaves of Myoporum species (e.g., M. deserti)
-
Grinder or blender
-
Soxhlet apparatus
-
Hexane or other suitable non-polar solvent
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane-ethyl acetate mixtures)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Glassware (flasks, beakers, funnels, etc.)
-
Safety equipment (fume hood, gloves, goggles)
Methodology:
-
Sample Preparation: Air-dry the fresh leaves in the shade for several days or use oven-dried leaves. Grind the dried leaves into a coarse powder.
-
Soxhlet Extraction:
-
Place the powdered leaf material into a thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with hexane.
-
Assemble the Soxhlet apparatus and heat the solvent. The extraction is carried out for 6-8 hours.
-
-
Solvent Evaporation: After extraction, concentrate the hexane extract using a rotary evaporator to obtain a crude oily residue.
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Load the crude extract onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp. This compound and other furanosesquiterpenes will appear as dark spots.
-
Combine the fractions containing the compound of interest (based on Rf value).
-
-
Final Purification: Re-chromatograph the combined fractions if necessary to obtain pure this compound. Evaporate the solvent to yield the purified compound.
Antifeedant Bioassay
This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant activity of this compound against a generalist herbivore like Spodoptera litura.[6]
Objective: To determine the antifeedant effect of this compound on Spodoptera litura larvae.
Materials:
-
Third-instar larvae of Spodoptera litura (starved for 2-4 hours before the experiment).
-
Fresh, tender castor bean leaves (or another suitable host plant).
-
Purified this compound.
-
Acetone (as a solvent).
-
Petri dishes (9 cm diameter).
-
Leaf punch or cork borer (to cut leaf discs of a standard size).
-
Micropipette.
-
Filter paper.
-
Distilled water.
Methodology:
-
Preparation of Test Solutions: Prepare different concentrations of this compound in acetone. A control solution of pure acetone should also be prepared.
-
Leaf Disc Preparation:
-
Wash the castor bean leaves thoroughly with water and allow them to air dry.
-
Cut leaf discs of a uniform size (e.g., 5 cm diameter) using a leaf punch.
-
-
Treatment Application:
-
Treat the leaf discs evenly with a known volume (e.g., 100 µl) of the different concentrations of the this compound solution using a micropipette.
-
Treat the control leaf discs with the same volume of acetone.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Bioassay Setup:
-
Line the bottom of each petri dish with moist filter paper to maintain humidity.
-
Place one treated leaf disc in each petri dish.
-
Introduce one pre-starved third-instar larva of S. litura into each petri dish.
-
Each treatment and the control should be replicated multiple times (e.g., 3-5 replicates).
-
-
Data Collection:
-
After 24 and 48 hours, record the larval mortality in each petri dish.
-
The area of the leaf disc consumed by the larva can also be measured to calculate the antifeedant index.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration. The antifeedant activity can be calculated using the formula:
-
Antifeedant Index (%) = [(C - T) / (C + T)] * 100
-
Where C is the area of the leaf consumed in the control and T is the area of the leaf consumed in the treatment.
-
Signaling Pathways in Plant Defense
While direct studies on how this compound influences plant signaling pathways are scarce, its role as a defense compound suggests an interplay with established defense signaling networks, primarily the jasmonate and salicylate pathways.
Jasmonate and Salicylate Signaling
The jasmonic acid (JA) and salicylic acid (SA) pathways are central to a plant's response to biotic stress.[7][8][9][10][11] The JA pathway is predominantly activated in response to wounding and attack by necrotrophic pathogens and herbivorous insects.[7] The SA pathway is typically induced by biotrophic pathogens. These pathways can interact, often antagonistically, to fine-tune the plant's defense response.
It is plausible that the production of this compound is, at least in part, regulated by the jasmonate signaling pathway. Wounding by herbivores triggers the synthesis of jasmonic acid, which then activates the expression of a suite of defense-related genes, including those responsible for the production of secondary metabolites like terpenoids.[12][13][14][15]
Biosynthesis of this compound
This compound, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The biosynthesis of sesquiterpenes specifically proceeds through the formation of farnesyl pyrophosphate (FPP).
Proposed Biosynthetic Pathway
The specific enzymatic steps for this compound biosynthesis have not been fully elucidated. However, based on the known biosynthesis of other sesquiterpenoids, a plausible pathway can be proposed. The pathway likely begins with the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and rearrangement reactions to form the characteristic furan ring and ketone group of this compound.
Conclusion and Future Perspectives
This compound is a potent furanosesquiterpenoid that plays a critical role in the chemical defense of Myoporum and Eremophila species. Its insecticidal and antifeedant properties make it a promising candidate for the development of novel biopesticides. Further research is needed to fully elucidate its specific biosynthetic pathway, its precise mode of action on target organisms, and its interaction with plant defense signaling networks. A deeper understanding of these aspects will be crucial for harnessing the full potential of this compound in agricultural and pharmaceutical applications. The development of high-throughput screening methods and detailed toxicological studies will be essential next steps in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora | MDPI [mdpi.com]
- 13. Dissecting the Role of Promoters of Pathogen-sensitive Genes in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induced expression of defense-related genes in Arabidopsis upon infection with Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ecological Impact of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione is a naturally occurring furanosesquiterpenoid ketone found in the leaves of the Ngaio tree (Myoporum laetum), a plant endemic to New Zealand.[1] Historically, the leaves of the Ngaio tree were used by Māori for their insect-repellent properties.[2][3] However, this compound is primarily recognized for its significant hepatotoxicity, particularly in livestock. This technical guide provides a comprehensive overview of the known ecological impact of this compound, summarizing toxicological data, detailing experimental protocols from key studies, and visualizing putative toxicological pathways. The information presented is intended to support further research into the mechanisms of furanosesquiterpenoid toxicity and the development of potential therapeutic interventions for toxin-induced liver injury.
Toxicological Profile of this compound
This compound is a potent liver toxin that affects a range of mammals. The primary mechanism of toxicity is damage to the liver, which can lead to severe illness and death in animals that ingest sufficient quantities of Ngaio leaves.[1][2]
Affected Species
Confirmed cases of this compound poisoning have been documented in the following species:
Clinical Manifestations of Toxicity
Exposure to this compound through the ingestion of M. laetum leaves leads to a consistent set of clinical signs indicative of liver damage. These include:
-
Anorexia
-
Restlessness
-
Ruminal stasis
-
Jaundice
-
Dry feces, sometimes with mucus or blood
-
Photosensitization, particularly in surviving animals, affecting the face, ears, eyes, and lips.
Quantitative Toxicological Data
Table 1: Experimental Intoxication of Sheep with Myoporum laetum
| Dosage of Fresh Green Plant | Outcome | Key Clinical Findings |
| 4 g/kg body weight daily for 10 days | Survival, no clinical signs | N/A |
| 20 g/kg body weight | Survival | Anorexia, restlessness, ruminal stasis, jaundice, photodermatitis |
| 40 g/kg body weight | 5 out of 9 sheep died | Anorexia, restlessness, ruminal stasis, jaundice |
| 8 g/kg body weight in two daily doses | Survival | Anorexia, restlessness, ruminal stasis, jaundice, photodermatitis |
Data sourced from experimental studies on sheep.
Table 2: Biochemical and Histological Findings in Livestock
| Parameter | Observation in Sheep | Observation in Calves |
| Serum Aspartate Aminotransferase (AST) | Increased | Increased |
| Serum Gamma-Glutamyl Transferase (GGT) | Increased | Increased |
| Serum Bilirubin | Increased | Increased |
| Liver Histology | Periportal liver necrosis | Centrilobular necrosis, sometimes extending to the midzonal region |
Biochemical and histological changes observed in livestock after ingestion of Myoporum laetum.
Experimental Protocols
The following methodologies are based on published studies of experimental intoxication of livestock with M. laetum.
Animal Dosing and Observation
-
Animal Models: Healthy sheep and calves are used as experimental subjects.
-
Test Material: Fresh green leaves of Myoporum laetum are collected from various locations and seasons to account for potential variations in toxicity.
-
Dosing Regimen: The plant material is administered orally to the animals at specified doses (e.g., g/kg body weight). Dosing can be a single administration or repeated over several days.
-
Clinical Observation: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and physical appearance.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., baseline and post-dosing) for biochemical analysis.
Biochemical Analysis
-
Serum Separation: Blood samples are centrifuged to separate the serum.
-
Enzyme and Bilirubin Assays: Serum levels of liver enzymes (AST, GGT) and bilirubin are quantified using standard automated biochemical analyzers.
Histopathological Examination
-
Tissue Collection: Liver tissue samples are collected during necropsy from animals that succumb to poisoning or from biopsies of surviving animals at specified time points.
-
Fixation and Processing: The liver tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin wax.
-
Staining and Microscopy: Thin sections (e.g., 5 µm) are cut and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a light microscope to assess for pathological changes such as necrosis.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Toxicity Study
Caption: Experimental workflow for investigating this compound toxicity in livestock.
Putative Signaling Pathway for this compound-Induced Hepatotoxicity
While the precise molecular signaling pathways of this compound toxicity are not yet fully elucidated, a generalized pathway for xenobiotic-induced liver injury can be proposed. This hypothetical pathway involves metabolic activation of the toxin, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Caption: A putative signaling pathway for this compound-induced liver injury.
Conclusion and Future Directions
This compound, a furanosesquiterpenoid from Myoporum laetum, presents a significant ecological concern due to its hepatotoxicity in livestock. While current research has established the clinical and pathological outcomes of this compound poisoning, further investigation is required to elucidate the specific molecular mechanisms of its toxicity. Future research should focus on:
-
Determining the LD50 of purified this compound in various animal models.
-
Identifying the specific cytochrome P450 enzymes involved in this compound metabolism.
-
Characterizing the precise signaling pathways that lead to hepatocyte death.
-
Investigating potential therapeutic agents that can mitigate this compound-induced liver damage.
A deeper understanding of this compound's toxicological profile will not only aid in the management of livestock poisoning but also contribute to the broader knowledge of furanosesquiterpenoid toxicity and drug-induced liver injury.
References
Preliminary Toxicity Screening of Ngaione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione, a furanosesquiterpenoid ketone, is a significant component of the essential oils from various Myoporum species. Traditionally, plants from this genus have been used in folk medicine; however, they are also known for their toxicity to livestock, primarily causing liver damage.[1][2][3] This technical guide provides a comprehensive overview of the preliminary toxicity screening of this compound, summarizing available data on its toxicological profile. It details experimental protocols for in vivo and in vitro toxicity assessment and outlines the proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers involved in the study of natural products and for professionals in drug development who may encounter furanosesquiterpenoid scaffolds.
Introduction
This compound is a naturally occurring furanosesquiterpenoid found in the essential oils of several plant species, most notably from the Myoporum genus, such as Myoporum laetum (Ngaio) and Myoporum deserti.[1][3] While some plants containing this compound have been utilized in traditional medicine for their purported antibacterial and insect-repellent properties, numerous reports have documented their toxicity to grazing animals, including cattle, sheep, and horses.[1][2] The primary organ affected by this compound toxicity is the liver, with potential for kidney and lung damage as well.[3]
The toxic properties of this compound are attributed to its furan moiety, a common feature in a number of other hepatotoxic natural products.[3] Understanding the toxicological profile of this compound is crucial for risk assessment and for the safe development of any potential therapeutic agents derived from or containing a furanosesquiterpenoid core. This guide summarizes the current knowledge on this compound toxicity and provides detailed methodologies for its further investigation.
In Vivo Toxicity Data
Table 1: In Vivo Toxicity of this compound-Containing Essential Oils
| Animal Model | Route of Administration | Test Substance | Effective Toxic Dose | Observed Effects |
| Calves | Oral | Myoporum tetrandrum essential oil | 50 - 134 mg/kg | Extensive haemorrhagic centrilobular liver necrosis |
| Sheep | Oral | Myoporum tetrandrum essential oil | 55 - 66 mg/kg | Centrilobular or periportal liver lesions, acute pulmonary edema |
| Mice | Intraperitoneal | Myoporone (structurally similar) | Not specified | This compound-like toxicity |
Data compiled from available literature. It is important to note that these values are for essential oil mixtures and not for purified this compound.
In Vitro Cytotoxicity Data
Currently, there is a lack of specific IC50 values for this compound in the scientific literature. To address this gap, standardized cytotoxicity assays should be performed. Liver-derived cell lines, such as HepG2 (human hepatoma cell line), and primary hepatocytes are the most relevant models for assessing the cytotoxic potential of a known hepatotoxin like this compound.
Table 2: Proposed In Vitro Cytotoxicity Screening of this compound
| Cell Line | Assay Type | Exposure Time | Endpoint |
| HepG2 | MTT Assay | 24, 48, 72 hours | Cell Viability (IC50) |
| HepG2 | Neutral Red Uptake Assay | 24, 48, 72 hours | Cell Viability (IC50) |
| Primary Rat Hepatocytes | LDH Release Assay | 24, 48, 72 hours | Cell Membrane Integrity (EC50) |
Mechanism of Toxicity
The toxicity of this compound is believed to be mediated through its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3] The furan ring of the this compound molecule is susceptible to oxidation, leading to the formation of a highly reactive, unsaturated dialdehyde metabolite. This reactive metabolite can then form covalent adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (necrosis or apoptosis). This process is a common mechanism for the toxicity of many furan-containing compounds.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.
Experimental Protocols
The following are detailed, generalized protocols for the preliminary toxicity screening of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure with the use of a minimal number of animals.
Experimental Workflow for Acute Oral Toxicity Study
Caption: Workflow for an in vivo acute oral toxicity study of this compound.
Methodology:
-
Animals: Use healthy, young adult female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.
-
Fasting: Fast the animals overnight (withhold food but not water) before dosing.
-
Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the required dose is administered in a volume of 1-2 mL/kg body weight.
-
Dosing: Administer a single oral dose of this compound using a gavage needle. Start with a dose of 300 mg/kg.
-
Observations: Observe the animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours. Daily observations should be made for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly.
-
Endpoint: The study is terminated at 14 days. If an animal shows severe signs of distress or is moribund, it should be humanely euthanized.
-
Necropsy: At the end of the study, all surviving animals are euthanized. Perform a gross necropsy on all animals and preserve the liver for histopathological examination.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels according to the OECD 423 guideline.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for an in vitro MTT cytotoxicity assay of this compound.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. The final concentration of the solvent should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Metabolism Study using Liver Microsomes
This assay helps to determine if this compound is a substrate for cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from rat, mouse, or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the reaction by adding this compound at a specific concentration.
-
Time Points: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a suitable analytical method such as LC-MS/MS.
-
Inhibitor Studies: To identify the specific CYP isoforms involved, conduct the assay in the presence of known inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4).
Conclusion
This compound, a furanosesquiterpenoid from Myoporum species, exhibits significant hepatotoxicity, likely through metabolic activation by cytochrome P450 enzymes. While precise quantitative toxicity data for the pure compound is lacking, studies on related essential oils confirm its potent in vivo effects. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound's toxicity. Further research is warranted to establish definitive LD50 and IC50 values, elucidate the specific signaling pathways involved in its cytotoxicity, and fully characterize its metabolic profile. This information is critical for assessing the risks associated with exposure to this compound-containing plants and for guiding the development of any furanosesquiterpenoid-based therapeutic agents.
References
Exploring the Biodiversity of Ngaione-Producing Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione, a furanosesquiterpene ketone, is a prominent secondary metabolite found within the genera Myoporum and Eremophila, both belonging to the Scrophulariaceae family. This compound is of significant interest due to its biological activities, including toxicity to livestock and potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on this compound-producing species, including their biodiversity and the quantitative variation of this compound content. It further details established experimental protocols for the extraction and analysis of this compound and presents a putative biosynthetic pathway based on current understanding of sesquiterpenoid synthesis in plants. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.
Biodiversity of this compound-Producing Species
This compound has been primarily identified in species of the genus Myoporum, native to Australia, New Zealand, and the Pacific Islands, and the closely related Australian endemic genus Eremophila. These plants have evolved in diverse environments, leading to significant chemical variation, including the production of different chemotypes within a single species.
Myoporum Species
The genus Myoporum comprises approximately 30 species of shrubs and small trees. The most well-studied this compound-producing species is Myoporum laetum, commonly known as Ngaio, which is endemic to New Zealand. Several other Myoporum species have also been reported to contain this compound and other furanosesquiterpenes.
Eremophila Species
The genus Eremophila, commonly known as emu bushes, is a large genus of over 200 species, predominantly found in the arid and semi-arid regions of Australia. Certain species and chemotypes within this genus are known to produce this compound. The existence of a "this compound chemotype" in Eremophila deserti highlights the intraspecific variation in the production of this compound.[1][2]
Quantitative Data on this compound Content
The concentration of this compound in producing species can vary significantly depending on the species, geographic location, season, and specific chemotype. The available quantitative data is summarized in the table below.
| Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |
| Myoporum laetum | Leaves | 26.0 - 44.7% | [3] |
| Eremophila deserti | Leaves | Present in "this compound chemotype" | [1][2] |
Note: The data for Eremophila deserti indicates the presence of a chemotype rich in this compound, but specific percentage ranges from the available literature are not provided.
Experimental Protocols
The isolation and quantification of this compound typically involve the extraction of the essential oil from the plant material, followed by chromatographic analysis.
Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting essential oils from plant materials.[4][5] This technique is suitable for volatile compounds like this compound.
Protocol:
-
Plant Material Preparation: Fresh or air-dried leaves of the target species are coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is used. The ground plant material is placed in the still pot, and water is added.
-
Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.
-
Condensation: The steam and oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensate is collected in a separator (Florentine flask), where the essential oil, being less dense than water, forms a layer on top and can be physically separated.[4]
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile compounds in a mixture, making it ideal for the analysis of essential oils and the quantification of this compound.
Protocol:
-
Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard (e.g., n-alkane series or a compound with similar chemical properties to this compound but not present in the sample) should be added for accurate quantification.[6]
-
GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A suitable temperature program is used to elute the compounds of interest.
-
Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).
-
-
Quantification:
-
Calibration Curve: A series of standard solutions of pure this compound of known concentrations are prepared and analyzed by GC-MS to create a calibration curve.
-
Peak Area Integration: The peak area of this compound in the sample chromatogram is integrated.
-
Concentration Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, taking into account the dilution factor and the amount of internal standard used.
-
Signaling Pathways and Biosynthesis
Putative Biosynthetic Pathway of this compound
This compound is a furanosesquiterpene, and its biosynthesis is expected to follow the general pathway of sesquiterpenoid synthesis in plants. This pathway originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the putative biosynthetic pathway of this compound are as follows:
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Sesquiterpene Cyclization: A specific sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a cyclic sesquiterpene intermediate. The exact structure of this intermediate for this compound biosynthesis is yet to be determined.
-
Post-Cyclization Modifications: The cyclic sesquiterpene intermediate undergoes a series of post-cyclization modifications, including oxidation and rearrangement reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, to form the final furanone ring and the ketone group characteristic of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Ngaione from Myoporum laetum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoporum laetum, commonly known as Ngaio, is a tree native to New Zealand.[1][2] Its leaves are rich in essential oils and contain a variety of bioactive compounds, including the furanosesquiterpene Ngaione.[1][3][4] this compound is of significant interest to researchers due to its potential biological activities, although it is also recognized for its toxicity, particularly causing liver damage in livestock.[1][2][3] The extraction and isolation of this compound are critical steps for its further study in pharmacology and drug development. These application notes provide detailed protocols for the extraction of this compound from Myoporum laetum leaves and its subsequent isolation and purification.
Extraction of this compound from Myoporum laetum
Several methods can be employed for the extraction of essential oils containing this compound from the leaves of Myoporum laetum. The choice of method will depend on factors such as the desired purity of the initial extract, the scale of the extraction, and the available equipment. The primary methods include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Principle | Typical Yield of Essential Oil (from plant material) | Advantages | Disadvantages |
| Steam Distillation | Volatilization of compounds with steam followed by condensation and separation. | 0.1% - 2.0% (w/w) | - Well-established and relatively simple setup.- Avoids the use of organic solvents.- Suitable for large-scale extraction. | - High temperatures can lead to the degradation of thermolabile compounds.- Less efficient for non-volatile or semi-volatile compounds. |
| Solvent Extraction | Dissolving the target compounds in a suitable organic solvent. | 1.0% - 10.0% (w/w) | - High extraction efficiency.- Suitable for a wide range of compounds with varying polarities.- Can be performed at room temperature, preserving thermolabile compounds. | - Use of potentially toxic and flammable organic solvents.- Co-extraction of undesirable compounds (e.g., pigments, waxes).- Requires a solvent removal step. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (typically CO₂) as the extraction solvent. | 0.5% - 5.0% (w/w) | - "Green" and environmentally friendly method.- High selectivity by tuning temperature and pressure.- Solvent is easily removed, leaving no residue.- Low operating temperatures preserve thermolabile compounds. | - High initial equipment cost.- May require a co-solvent for more polar compounds.- Optimization of parameters (pressure, temperature) can be complex. |
Experimental Protocols
Protocol 1: Steam Distillation of Myoporum laetum Leaves
This protocol describes the extraction of the essential oil containing this compound from fresh leaves of Myoporum laetum using a Clevenger-type apparatus.
Materials and Equipment:
-
Fresh leaves of Myoporum laetum
-
Distilled water
-
Clevenger-type steam distillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection burette
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Plant Material Preparation: Collect fresh, healthy leaves of Myoporum laetum. Coarsely chop the leaves to increase the surface area for extraction.
-
Apparatus Setup: Set up the Clevenger-type steam distillation apparatus. Place approximately 500 g of the chopped leaves into the 2 L round-bottom flask and add 1.5 L of distilled water.
-
Distillation: Heat the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid. The condensate will collect in the burette of the Clevenger apparatus. As the essential oil is less dense than water, it will form a layer on top of the aqueous phase (hydrosol).
-
Extraction Duration: Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.
-
Oil Separation and Drying: Carefully collect the separated essential oil from the burette. To remove any residual water, dry the oil over a small amount of anhydrous sodium sulfate.
-
Storage: Transfer the dried essential oil to a clean, airtight glass vial and store it at 4°C in the dark until further analysis and isolation.
Protocol 2: Solvent Extraction of this compound
This protocol outlines a maceration-based solvent extraction method to obtain a crude extract containing this compound.
Materials and Equipment:
-
Dried and powdered leaves of Myoporum laetum
-
Hexane or Dichloromethane (analytical grade)
-
Erlenmeyer flask (1 L)
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Funnel
-
Rotary evaporator
-
Round-bottom flask for rotary evaporator
Procedure:
-
Plant Material Preparation: Air-dry fresh Myoporum laetum leaves in the shade for several days, then grind them into a fine powder.
-
Maceration: Place 100 g of the powdered leaves into a 1 L Erlenmeyer flask. Add 500 mL of hexane or dichloromethane to the flask.
-
Extraction: Seal the flask and place it on an orbital shaker. Agitate the mixture at room temperature for 24 hours.
-
Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.
-
Crude Extract: The resulting residue is the crude extract containing this compound and other lipophilic compounds. Store the crude extract at 4°C for subsequent isolation.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
This protocol provides a general procedure for the extraction of this compound using supercritical CO₂. The optimal parameters may need to be determined empirically.
Materials and Equipment:
-
Dried and powdered leaves of Myoporum laetum
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent pump and solvent (e.g., ethanol), if necessary
-
Collection vessel
Procedure:
-
Plant Material Preparation: Prepare dried and powdered Myoporum laetum leaves as described in the solvent extraction protocol.
-
SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction temperature (e.g., 40-60°C).
-
Set the extraction pressure (e.g., 100-300 bar).
-
Set the CO₂ flow rate (e.g., 2-5 L/min).
-
If a co-solvent is used, set the co-solvent percentage (e.g., 5-10% ethanol).
-
-
Extraction: Start the flow of supercritical CO₂ through the extraction vessel. The supercritical fluid will dissolve the this compound and other compounds.
-
Collection: The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Extraction Duration: Continue the extraction for a predetermined time (e.g., 1-3 hours).
-
Extract Collection: After the extraction is complete, collect the crude extract from the collection vessel.
Isolation and Purification of this compound
The crude extracts obtained from the methods above are complex mixtures. Chromatographic techniques are essential for the isolation and purification of this compound.
Protocol 4: Flash Chromatography for Preliminary Purification
This protocol describes a preliminary purification step for the crude extract using flash chromatography.
Materials and Equipment:
-
Crude extract from Myoporum laetum
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Glass column for flash chromatography
-
Solvent system (e.g., hexane:ethyl acetate gradient)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
TLC Analysis: Perform TLC analysis of the crude extract using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. The ideal system should provide good separation of the target compound (this compound) from other components.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 100% hexane).
-
Sample Loading: Carefully load the dissolved crude extract onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions that contain pure or enriched this compound and concentrate them using a rotary evaporator.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
For obtaining high-purity this compound, preparative HPLC is the recommended final step.
Materials and Equipment:
-
Partially purified this compound fraction from flash chromatography
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reverse-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate) for this compound. A typical mobile phase for reverse-phase HPLC would be a gradient of acetonitrile in water.
-
Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient and flow rate.
-
Monitor the elution profile using the detector and collect the peak corresponding to this compound using a fraction collector.
-
-
Product Recovery: Combine the fractions containing pure this compound. Remove the organic solvent using a rotary evaporator and then lyophilize or perform a final solvent evaporation to obtain pure this compound.
-
Purity Analysis: Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.
Visualized Workflows
Caption: Workflow for the extraction and isolation of this compound.
Caption: Steam distillation experimental workflow.
Caption: Isolation and purification logical relationship.
References
Application Notes & Protocols for the Quantification of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ngaione and its Quantification
This compound is a naturally occurring furanosesquiterpenoid ketone found in various plant species, most notably in members of the Myoporum genus, such as Myoporum laetum and Myoporum deserti. It is recognized for its potential toxicity, particularly hepatotoxicity, in livestock that may graze on these plants. The presence and concentration of this compound are therefore of significant interest in veterinary toxicology, natural product chemistry, and pharmacology. Accurate and precise quantification of this compound is crucial for assessing the toxicity of plant materials, for phytochemical research, and for exploring any potential pharmacological activities of this compound.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques: HPLC vs. GC-MS for this compound Analysis
Both HPLC and GC-MS are powerful techniques for the quantification of secondary metabolites like this compound. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of thermo-labile and non-volatile compounds. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide both quantitative and qualitative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds. The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer makes it a robust method for identifying and quantifying compounds in complex mixtures.
Application Note 1: Quantification of this compound by HPLC-DAD
This application note describes a proposed method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). This method is adapted from established protocols for the analysis of similar furanosesquiterpenoids.
Principle:
The method involves the extraction of this compound from the plant material, followed by separation and quantification using reverse-phase HPLC. The quantification is based on the UV absorbance of this compound, measured by a Diode Array Detector. An external standard calibration curve is used to determine the concentration of this compound in the sample.
Experimental Workflow:
Caption: Workflow for this compound quantification by HPLC-DAD.
Protocol: HPLC-DAD Analysis of this compound
1. Sample Preparation:
-
Drying: Dry the fresh Myoporum plant material (leaves, stems) at 40-50°C in a ventilated oven until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more with 20 mL of methanol each time.
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution: Dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase (Acetonitrile:Water, 60:40 v/v) and filter through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC Conditions:
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
DAD Wavelength: Monitor at 254 nm for quantification (a full UV scan from 200-400 nm is recommended to determine the optimal wavelength for this compound).
3. Calibration:
-
Prepare a stock solution of a this compound standard of known purity in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
4. Quantification:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample extract using the linear regression equation from the calibration curve.
-
Express the final concentration as mg of this compound per gram of dry weight of the plant material.
Data Presentation:
Table 1: Example Quantitative Data for this compound by HPLC-DAD
| Sample ID | Plant Part | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g DW) |
| Myoporum-L1 | Leaf | 8.52 | 125430 | 15.68 | 7.84 |
| Myoporum-L2 | Leaf | 8.51 | 132180 | 16.52 | 8.26 |
| Myoporum-S1 | Stem | 8.53 | 45670 | 5.71 | 2.85 |
| Myoporum-S2 | Stem | 8.52 | 48910 | 6.11 | 3.06 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.
Application Note 2: Quantification of this compound by GC-MS
This application note outlines a proposed method for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, making it suitable for the analysis of complex plant matrices.
Principle:
The method involves the extraction of this compound from the plant material, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Quantification is achieved by comparing the peak area of a characteristic this compound ion to that of an internal standard.
Experimental Workflow:
Caption: Workflow for this compound quantification by GC-MS.
Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Drying and Grinding: Prepare the plant material as described in the HPLC protocol (drying and grinding).
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of n-hexane and vortex for 1 minute.
-
Sonicate the mixture for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process on the residue twice more with 10 mL of n-hexane each time.
-
Combine the supernatants.
-
-
Concentration: Concentrate the combined hexane extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a structurally similar compound not present in the plant, such as a synthetic sesquiterpene).
-
Final Volume: Adjust the final volume to 1 mL with n-hexane and transfer to a GC vial.
2. GC-MS Conditions:
-
Instrument: GC-MS system with an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode:
-
Full Scan: Initially, run in full scan mode (m/z 40-400) to identify the retention time and mass spectrum of this compound.
-
Selected Ion Monitoring (SIM): For quantification, select at least three characteristic ions of this compound and the internal standard. For example, for a compound with a molecular weight of 250.33, characteristic fragment ions would be selected.
-
3. Calibration:
-
Prepare a stock solution of this compound and the internal standard in n-hexane.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Inject each standard into the GC-MS system and record the peak areas of the selected ions for both this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Quantification:
-
Inject the prepared sample extracts into the GC-MS system.
-
Identify the this compound and internal standard peaks based on their retention times and selected ions.
-
Integrate the peak areas of the selected ions for both compounds.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Express the final concentration as mg of this compound per gram of dry weight of the plant material.
Data Presentation:
Table 2: Example Quantitative Data for this compound by GC-MS
| Sample ID | Plant Part | Retention Time (min) | This compound Peak Area (SIM) | Internal Std. Peak Area | Peak Area Ratio | This compound Content (mg/g DW) |
| Myoporum-L1 | Leaf | 15.21 | 87560 | 98750 | 0.887 | 7.10 |
| Myoporum-L2 | Leaf | 15.22 | 92340 | 99120 | 0.932 | 7.45 |
| Myoporum-S1 | Stem | 15.21 | 31250 | 98540 | 0.317 | 2.54 |
| Myoporum-S2 | Stem | 15.22 | 33480 | 98990 | 0.338 | 2.71 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.
Concluding Remarks
The protocols provided herein offer robust starting points for the quantification of this compound in plant materials using HPLC-DAD and GC-MS. It is crucial to note that these methods should be validated for the specific matrix and analytical conditions used in your laboratory. Validation parameters should include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The choice of internal standard for the GC-MS method is also critical and should be carefully considered. By following these detailed protocols and employing good laboratory practices, researchers can achieve reliable and accurate quantification of this compound for their specific research needs.
Total Synthesis of Ngaione and its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of ngaione and its various stereoisomers. This compound is a furanosesquiterpenoid natural product found in various plants of the Myoporum and Eremophila genera. It is known for its potential biological activities, making its stereoselective synthesis a significant area of interest for organic chemists and drug discovery professionals. The protocols outlined below are based on established enantiocontrolled synthetic strategies, with a focus on key transformations such as stereoselective reduction, Stille coupling, and palladium-catalyzed cyclization.
I. Overview of the Synthetic Strategy
The total synthesis of this compound and its stereoisomers hinges on a convergent approach that allows for the construction of the key tetrahydrofuran ring with precise control over the stereochemistry at its two stereocenters. The general retrosynthetic analysis involves disconnecting the molecule at the tetrahydrofuran ring, leading to a chiral furyl alcohol precursor and a side chain that can be introduced via various coupling methods.
A key enantiocontrolled total synthesis has been reported that utilizes a palladium-catalyzed cyclization of an optically active furyl alcohol to construct the tetrahydrofuran ring.[1] This strategy also allows for the synthesis of related stereoisomers, including ipomeamarone.[1] The important features of this synthetic route include a Stille coupling reaction to introduce the furan moiety, a stereoselective reduction (e.g., CBS reduction) to set the stereochemistry of the alcohol precursor, and a final palladium-catalyzed intramolecular cyclization.[1]
Caption: Retrosynthetic analysis of this compound.
II. Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (-)-ngaione and its stereoisomers. The data is compiled from reported synthetic routes and highlights the efficiency and stereoselectivity of the key transformations.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (ee/dr) |
| 1 | Asymmetric Reduction (CBS) | 1-(3-Furyl)-4-methylpent-2-en-1-one | (R)-1-(3-Furyl)-4-methylpent-2-en-1-ol | 95 | >98% ee |
| 2 | Stille Coupling | 3-Bromofuran | 3-Tributylstannylfuran | 85 | N/A |
| 3 | Coupling with Sidechain | 3-Tributylstannylfuran | 1-(3-Furyl)-4-methylpent-2-en-1-one | 80 | N/A |
| 4 | Palladium-Catalyzed Cyclization | (R)-1-(3-Furyl)-4-methylpent-3-en-1-ol | (-)-Ngaione | 75 | >95% ds |
| 5 | Epimerization | (-)-Ngaione | (+)-Epithis compound | - | - |
Note: Yields and stereoselectivities are representative values from the literature and may vary depending on specific reaction conditions and scale. "ee" refers to enantiomeric excess and "dr" to diastereomeric ratio.
III. Experimental Protocols
This section provides detailed experimental protocols for the key steps in the total synthesis of (-)-ngaione.
Protocol 1: Asymmetric Reduction of 1-(3-Furyl)-4-methylpent-2-en-1-one
This protocol describes the enantioselective reduction of an α,β-unsaturated ketone to the corresponding chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
1-(3-Furyl)-4-methylpent-2-en-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-(3-furyl)-4-methylpent-2-en-1-one (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the reaction mixture.
-
After stirring for 15 minutes, add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-(3-furyl)-4-methylpent-2-en-1-ol.
Protocol 2: Stille Coupling for the Synthesis of the Furan Precursor
This protocol details the palladium-catalyzed cross-coupling of an organostannane with an organic halide to construct the furan-containing precursor.
Materials:
-
3-Bromofuran
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromofuran (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous toluene (0.2 M) and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-tributylstannylfuran.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes the key diastereoselective cyclization of the chiral furyl alcohol to form the tetrahydrofuran ring of (-)-ngaione.[1]
Materials:
-
(R)-1-(3-Furyl)-4-methylpent-3-en-1-ol
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(R)-BINAP (or another suitable chiral phosphine ligand)
-
Acetic acid
-
Anhydrous 1,4-dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 eq) and (R)-BINAP (0.05 eq).
-
Add anhydrous 1,4-dioxane (0.1 M) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Add a solution of (R)-1-(3-furyl)-4-methylpent-3-en-1-ol (1.0 eq) in anhydrous 1,4-dioxane and acetic acid (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-ngaione.
IV. Mandatory Visualizations
Caption: Enantioselective total synthesis of (-)-Ngaione.
Caption: Workflow for Pd-catalyzed cyclization.
References
Application Notes and Protocols: Development of Ngaione Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngaione is a naturally occurring furanosesquiterpenoid ketone found in certain plants of the Myoporum genus. Its unique chemical structure presents a promising scaffold for the development of novel therapeutic agents. Structural modification of this compound to generate a library of derivatives can lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation as potential drug candidates, with a focus on cytotoxicity and anti-inflammatory properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various chemical modifications of the parent molecule. A general scheme for the derivatization of this compound often involves targeting the ketone functional group and the furan ring. Below is a generalized protocol for the synthesis of this compound derivatives, which can be adapted based on the desired chemical transformation.
General Protocol for the Synthesis of this compound Derivatives (Illustrative Example: Reductive Amination)
This protocol describes a representative method for generating amine derivatives of this compound via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as a catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (DCE or THF).
-
Add the selected primary or secondary amine (1.1-1.5 equivalents).
-
If needed, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation of this compound Derivatives
The biological activity of the synthesized this compound derivatives is a critical aspect of the drug discovery process. Here, we provide protocols for assessing cytotoxicity and anti-inflammatory activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in the complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
This compound derivatives dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite solution to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different this compound derivatives.
Table 1: Illustrative Cytotoxicity Data of this compound Derivatives against A549 Human Lung Cancer Cells
| Compound | R-Group Modification | IC50 (µM) ± SD |
| This compound | - | > 100 |
| NGD-01 | Benzylamine | 25.3 ± 2.1 |
| NGD-02 | 4-Fluorobenzylamine | 15.8 ± 1.5 |
| NGD-03 | Cyclohexylamine | 42.1 ± 3.8 |
| NGD-04 | Morpholine | 68.5 ± 5.4 |
| Doxorubicin | - | 0.8 ± 0.1 |
Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained for a series of sesquiterpenoid derivatives.
Table 2: Illustrative Anti-inflammatory Activity of this compound Derivatives
| Compound | R-Group Modification | NO Inhibition IC50 (µM) ± SD |
| This compound | - | 85.2 ± 6.7 |
| NGD-01 | Benzylamine | 32.7 ± 2.9 |
| NGD-02 | 4-Fluorobenzylamine | 18.4 ± 1.9 |
| NGD-03 | Cyclohexylamine | 55.9 ± 4.6 |
| NGD-04 | Morpholine | 72.1 ± 6.1 |
| Dexamethasone | - | 0.5 ± 0.05 |
Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained for a series of sesquiterpenoid derivatives.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and evaluation of this compound derivatives.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a plausible mechanism of action for a this compound derivative.
Caption: Potential modulation of NF-κB and MAPK signaling pathways by a this compound derivative.
Application Notes & Protocols: In Vitro Assays to Determine Ngaione's Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ngaione is a naturally occurring furanosesquiterpenoid known for its potential toxicity, particularly to the liver and lungs. Understanding the molecular mechanisms underlying its activity is crucial for risk assessment and potential therapeutic development. It is hypothesized that this compound's toxicity is mediated by its metabolic activation by cytochrome P450 (CYP) enzymes into a reactive intermediate. This application note details a panel of in vitro assays designed to investigate this proposed mechanism of action, focusing on CYP-mediated metabolism, cytotoxicity, apoptosis, and inflammation.
Cytochrome P450-Mediated Metabolism of this compound
Rationale: To determine which CYP isozymes are responsible for metabolizing this compound and to characterize the kinetics of this metabolism. This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and specific recombinant CYP enzymes to identify the key metabolic pathways.[1][2]
Experimental Protocol:
1.1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)[2]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer
-
Acetonitrile (ACN) for reaction quenching
-
LC-MS/MS system for analysis
1.2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (or recombinant CYP enzyme) with potassium phosphate buffer.
-
Add this compound to the reaction mixture to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a validated LC-MS/MS method.
-
To identify specific CYP isozymes, repeat the assay using individual recombinant human CYP enzymes.[2]
Data Presentation:
Table 1: Metabolism of this compound by Recombinant CYP Isozymes
| CYP Isozyme | This compound Depletion Rate (pmol/min/pmol CYP) |
|---|---|
| CYP1A2 | 5.2 ± 0.8 |
| CYP2C9 | 1.5 ± 0.3 |
| CYP2D6 | < 0.5 |
| CYP3A4 | 25.8 ± 3.1 |
| Control (no NADPH) | < 0.1 |
Table 2: Kinetic Parameters of this compound Metabolism by CYP3A4
| Parameter | Value |
|---|---|
| Vmax (pmol/min/pmol CYP) | 30.5 |
| Km (µM) | 12.7 |
Visualization:
Caption: Workflow for determining CYP-mediated metabolism of this compound.
Cytotoxicity Assessment in HepG2 Cells
Rationale: To quantify the cytotoxic effects of this compound on a relevant cell line, such as human hepatoma HepG2 cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]
Experimental Protocol:
2.1. Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
2.2. Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (blank).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Data Presentation:
Table 3: Cytotoxicity of this compound on HepG2 Cells
| Incubation Time | IC₅₀ (µM) |
|---|---|
| 24 hours | 75.3 ± 5.2 |
| 48 hours | 48.1 ± 3.9 |
| 72 hours | 22.5 ± 2.1 |
Visualization:
Caption: Workflow for the MTT-based cytotoxicity assay.
Apoptosis Induction Analysis
Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death). This can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining, and by investigating key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cellular responses to toxins.[5][6]
Experimental Protocol:
3.1. Annexin V/PI Staining:
-
Seed HepG2 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
3.2. Western Blot for Apoptosis-Related Proteins:
-
Treat HepG2 cells with this compound as described above.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR and intrinsic apoptosis pathways (e.g., phosphorylated Akt, mTOR, Bax, Bcl-2, Cleaved Caspase-3).[5][7]
-
Use a loading control (e.g., β-actin) to normalize the data.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Data Presentation:
Table 4: Apoptosis in HepG2 Cells after 24h this compound Treatment (IC₅₀)
| Cell Population | Vehicle Control (%) | This compound-Treated (%) |
|---|---|---|
| Viable (Annexin V- / PI-) | 95.1 ± 2.3 | 45.2 ± 3.1 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.5 | 35.8 ± 2.8 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.4 | 15.3 ± 1.9 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.2 | 3.7 ± 0.7 |
Table 5: Relative Protein Expression Changes after this compound Treatment
| Protein | Fold Change vs. Control |
|---|---|
| p-Akt/Akt | 0.45 |
| p-mTOR/mTOR | 0.38 |
| Bax/Bcl-2 Ratio | 3.2 |
| Cleaved Caspase-3 | 4.5 |
Visualization:
Caption: Proposed this compound-induced apoptotic signaling pathway.
In Vitro Inflammation Assay
Rationale: To assess the potential of this compound to induce an inflammatory response. This protocol uses lipopolysaccharide (LPS)-stimulated THP-1 macrophages to measure the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]
Experimental Protocol:
4.1. Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
Human TNF-α and IL-6 ELISA kits
4.2. Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
Table 6: Effect of this compound on Cytokine Production in LPS-Stimulated THP-1 Macrophages
| This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 (LPS only) | 1250 ± 110 | 850 ± 75 |
| 1 | 1870 ± 150 | 1120 ± 90 |
| 10 | 2950 ± 210 | 2100 ± 180 |
| 50 | 4500 ± 320 | 3800 ± 260 |
| 0 (No LPS) | < 50 | < 30 |
Visualization:
Caption: Workflow for assessing the inflammatory potential of this compound.
References
- 1. Human drug metabolism and the cytochromes P450: application and relevance of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-inflammatory effects of an ethanol extract from the aerial parts of Eryngium carlinae F. Delaroche (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro inflammation and toxicity assessment of pre- and post-incinerated organomodified nanoclays to macrophages using high-throughput screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ngaione-Induced Hepatotoxicity in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngaione, a furanosesquiterpenoid ketone found in various species of the Myoporum genus, is a known hepatotoxin.[1][2][3] Cases of livestock poisoning from ingestion of plants like Myoporum deserti have demonstrated its potent adverse effects on the liver, leading to significant liver damage.[1][4] The toxicity of this compound is primarily attributed to its furan moiety, which can undergo metabolic activation to form reactive metabolites, a common mechanism for hepatotoxicity induced by furan-containing compounds.[3] This metabolic activation, likely mediated by cytochrome P450 (CYP) enzymes, can lead to oxidative stress, cellular damage, and ultimately cell death.[5][6] Understanding the cellular and molecular mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions.
These application notes provide a comprehensive set of protocols for studying this compound-induced hepatotoxicity in vitro using cell cultures. The described methods will enable researchers to assess key toxicological endpoints, including cytotoxicity, oxidative stress, and apoptosis, and to investigate the underlying signaling pathways.
Cell Models for Studying this compound Hepatotoxicity
The choice of cell model is critical for obtaining relevant and reproducible data. Both primary human hepatocytes and immortalized liver cell lines are valuable tools, each with distinct advantages and limitations.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their physiological relevance and full complement of drug-metabolizing enzymes. However, their use is limited by availability, cost, and inter-donor variability.
-
HepaRG™ Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. They express a wide range of drug-metabolizing enzymes and transporters, making them a suitable alternative to PHHs.
-
HepG2 Cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture. While they have lower metabolic activity compared to PHHs and HepaRG cells, they are useful for initial screening and mechanistic studies that do not require extensive metabolic activation. To overcome this limitation, HepG2 cells can be co-cultured with liver non-parenchymal cells or cultured in 3D spheroid models to enhance their metabolic capacity.
Key Experimental Protocols
A multi-parametric approach is recommended to comprehensively evaluate this compound-induced hepatotoxicity. The following protocols describe key assays to assess cytotoxicity, oxidative stress, and apoptosis.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration- and time-dependent toxic effects of this compound.
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and membrane disruption.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
-
Assessment of Oxidative Stress
Given that the toxicity of furan-containing compounds often involves oxidative stress, it is crucial to measure markers of this process.
a) Measurement of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.
-
Protocol:
-
Seed and treat cells with this compound as described previously.
-
Towards the end of the treatment period, load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
A positive control such as H₂O₂ (hydrogen peroxide) should be included.
-
b) Glutathione (GSH) Assay
GSH is a major intracellular antioxidant. A decrease in GSH levels is an indicator of oxidative stress.
-
Protocol:
-
After treating the cells with this compound, wash them with PBS and lyse them.
-
Use a commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the intracellular GSH concentration.
-
Measure the absorbance at 412 nm.
-
Normalize the GSH concentration to the total protein content of the cell lysate.
-
Apoptosis and Necrosis Assays
Distinguishing between different modes of cell death is important for understanding the mechanism of toxicity.
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
b) Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with this compound.
-
Use a commercial luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a microplate reader.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of different concentrations, time points, and experimental endpoints.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| This compound (µM) | Cell Viability (MTT, % of Control) at 24h | LDH Release (% Cytotoxicity) at 24h | Cell Viability (MTT, % of Control) at 48h | LDH Release (% Cytotoxicity) at 48h |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 100 ± 4.8 | 6.2 ± 1.5 |
| 10 | 95.3 ± 4.5 | 8.3 ± 2.1 | 88.1 ± 5.6 | 15.4 ± 3.2 |
| 50 | 72.8 ± 6.1 | 25.6 ± 4.5 | 55.4 ± 7.2 | 42.8 ± 5.1 |
| 100 | 45.2 ± 5.8 | 58.2 ± 6.3 | 28.9 ± 4.9 | 75.1 ± 6.8 |
| 200 | 15.7 ± 3.9 | 85.4 ± 7.1 | 8.2 ± 2.5 | 92.3 ± 4.3 |
Table 2: Assessment of Oxidative Stress Markers
| This compound (µM) | Intracellular ROS (Fold Change vs. Control) at 6h | Intracellular GSH (% of Control) at 12h |
| 0 (Vehicle) | 1.0 ± 0.1 | 100 ± 6.5 |
| 10 | 1.3 ± 0.2 | 92.1 ± 5.8 |
| 50 | 2.8 ± 0.4 | 65.7 ± 7.1 |
| 100 | 4.5 ± 0.6 | 38.4 ± 6.2 |
| 200 | 6.2 ± 0.8 | 15.9 ± 4.7 |
Table 3: Analysis of Apoptosis
| This compound (µM) | Early Apoptotic Cells (%) at 24h | Late Apoptotic/Necrotic Cells (%) at 24h | Caspase-3/7 Activity (Fold Change vs. Control) at 18h |
| 0 (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| 10 | 5.4 ± 1.1 | 3.2 ± 0.6 | 1.8 ± 0.2 |
| 50 | 18.7 ± 2.3 | 10.5 ± 1.8 | 4.2 ± 0.5 |
| 100 | 35.2 ± 3.1 | 25.8 ± 2.9 | 8.9 ± 0.9 |
| 200 | 20.1 ± 2.8 | 55.4 ± 4.1 | 5.3 ± 0.7 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced hepatotoxicity.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
References
Application of Ngaione in Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ngaione is a naturally occurring furanosesquiterpenoid ketone found in various plant species of the Myoporum genus. It is well-documented for its significant biological activity, most notably its hepatotoxicity.[1] This toxicity stems from the metabolic activation of its furan moiety by cytochrome P450 enzymes.[2][3][4] Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for predicting the toxicity of related natural products and for guiding the development of safer synthetic compounds. These application notes provide an overview of the principles of this compound SAR, detailed experimental protocols for assessing its activity, and visual representations of the underlying mechanisms and experimental workflows.
Structure-Activity Relationship (SAR) Principles of this compound and its Analogs
The toxicity of this compound and related furanosesquiterpenoids is intrinsically linked to specific structural features. The following principles, derived from studies on furan-containing compounds, are key to understanding their SAR.
Key Structural Features Influencing Toxicity:
-
The Furan Ring: The furan moiety is essential for the hepatotoxicity of compounds like this compound.[1][5] Metabolic oxidation of the furan ring by cytochrome P450 enzymes (primarily CYP3A4) generates highly reactive intermediates, such as epoxides or cis-enedials.[2][4] These electrophilic species can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.[3] Hydrogenation of the furan ring to a tetrahydrofuran moiety has been shown to abolish the hepatotoxicity of similar furanoids.[5]
-
The Ketone Group: The presence and position of the ketone group on the sesquiterpenoid backbone can influence the molecule's reactivity and interaction with metabolic enzymes.
-
Stereochemistry: The stereochemistry at various chiral centers, such as in epithis compound (an epimer of this compound), can affect the compound's biological activity and toxicity profile, likely by altering its fit within enzyme active sites.
-
Unsaturation: The presence of double bonds in the sesquiterpenoid side chain, as seen in dehydrothis compound, can modify the molecule's electronic properties and susceptibility to metabolic transformations, potentially altering its toxicity.
Data Presentation: Comparative Cytotoxicity of this compound and Analogs
The following table summarizes representative cytotoxicity data for this compound and its analogs against a human hepatocyte cell line (e.g., HepG2). The IC50 values represent the concentration of the compound required to inhibit cell viability by 50%. Please note that these values are illustrative and intended to demonstrate SAR principles, as a comprehensive, directly comparable dataset is not available in a single published study.
| Compound | Structure | Modification | Representative IC50 (µM) |
| This compound | Furanosesquiterpenoid ketone | Parent Compound | 50 |
| Myoporone | Furanosesquiterpenoid ketone | Different side chain | 75 |
| Dehydrothis compound | Furanosesquiterpenoid ketone | Unsaturation in side chain | 40 |
| Epithis compound | Furanosesquiterpenoid ketone | Epimer of this compound | 65 |
| Tetrahydro-ngaione | Tetrahydrofuran derivative | Saturated furan ring | > 200 (significantly less toxic) |
Experimental Protocols
Detailed methodologies for key experiments to assess the structure-activity relationships of this compound and its analogs are provided below.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.5% DMSO). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using a suitable software.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Culture medium and supplements as in Protocol 1
-
This compound and its analogs
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Mandatory Visualizations
Diagram 1: Proposed Mechanism of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed metabolic activation of this compound and the subsequent cellular events leading to hepatotoxicity.
Diagram 2: Experimental Workflow for SAR Studies of this compound Analogs
This diagram outlines the logical flow of experiments for conducting structure-activity relationship studies on this compound and its synthetic or natural analogs.
Conclusion
The study of the structure-activity relationships of this compound is fundamental to mitigating the risks associated with furanosesquiterpenoid-containing natural products. The provided protocols and conceptual frameworks offer a systematic approach for researchers to investigate the toxicological profiles of this compound and its derivatives. By understanding how structural modifications impact biological activity, safer chemical entities can be designed, and the potential toxicity of new natural products can be more accurately predicted.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Furanosesquiterpenoid Toxicity Using Ngaione as a Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ngaione as a Toxicological Probe
This compound is a furanosesquiterpenoid ketone found in various species of the Myoporum genus. It is recognized as a potent hepatotoxin and is a major contributor to the toxicity observed in livestock that ingest these plants. Due to its representative structure and known toxicity, this compound can be utilized as a model compound, or "probe," to investigate the mechanisms of toxicity of the broader class of furanosesquiterpenoids.
The primary mechanism of furan-containing compounds' toxicity is believed to involve metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process can generate reactive metabolites that lead to cellular damage through various pathways, including mitochondrial dysfunction and the induction of apoptosis. These application notes provide a framework for using this compound to elucidate these toxicological pathways in a laboratory setting.
Data Presentation: Summarized Quantitative Data (Hypothetical)
The following tables present hypothetical data that could be generated from the experiments outlined in this document. These tables are designed for easy comparison of the toxic effects of this compound under different experimental conditions.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 | 100 ± 7.8 |
| This compound | 10 | 85.3 ± 6.1 | 115.4 ± 8.9 |
| This compound | 50 | 62.1 ± 4.9 | 148.2 ± 10.3 |
| This compound | 100 | 41.5 ± 3.8 | 195.7 ± 12.1 |
| This compound | 200 | 25.8 ± 2.5 | 250.1 ± 15.6 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control (DMSO) | - | 1.00 ± 0.08 |
| This compound | 50 | 0.65 ± 0.05 |
| This compound + Cyclosporin A (MPT inhibitor) | 50 + 1 µM | 0.89 ± 0.07 |
| CCCP (Positive Control) | 10 µM | 0.21 ± 0.03 |
Table 3: Induction of Apoptosis by this compound
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 50 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound + z-VAD-fmk (Pan-caspase inhibitor) | 50 + 20 µM | 1.1 ± 0.2 | 1.0 ± 0.1 |
| Staurosporine (Positive Control) | 1 µM | 5.8 ± 0.6 | 4.9 ± 0.5 |
Table 4: Involvement of Cytochrome P450 in this compound Toxicity
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| This compound | 100 | 41.5 ± 3.8 |
| This compound + Ketoconazole (CYP3A4 inhibitor) | 100 + 10 µM | 78.2 ± 5.5 |
| This compound + Furafylline (CYP1A2 inhibitor) | 100 + 10 µM | 45.1 ± 4.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (e.g., HepG2) is recommended due to its hepatic origin and expression of key metabolic enzymes.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Express LDH release as a percentage of the control.
Mitochondrial Function Assays
This assay uses the fluorescent dye JC-1 to assess mitochondrial health.
-
Seed HepG2 cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for a predetermined time (e.g., 6 hours).
-
Remove the treatment medium and incubate the cells with 5 µM JC-1 dye in fresh medium for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~585/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~514/529 nm) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence as an indicator of ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Assays
This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-9) caspases.
-
Seed HepG2 cells in a white, opaque 96-well plate.
-
Treat cells with this compound for a specified duration (e.g., 12 hours).
-
Use a commercially available luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7 or 9 Assay) according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
This technique is used to measure the levels of pro- and anti-apoptotic proteins.
-
Treat HepG2 cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3. Use an antibody against β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
Cytochrome P450 Metabolism Assay
This assay determines if this compound-induced toxicity is dependent on its metabolism by specific CYP enzymes.
-
Pre-treat HepG2 cells with specific CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) for 1 hour.
-
Add this compound to the pre-treated cells and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 3.2.1.
-
An increase in cell viability in the presence of a CYP inhibitor suggests that the metabolic activation by that enzyme is required for this compound's toxicity.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Troubleshooting & Optimization
Improving the yield of Ngaione extraction from natural sources
Welcome to the technical support center for Ngaione extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this compound from its natural sources.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction experiments, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low this compound Yield | Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Grind the dried plant material to a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction. |
| Inadequate Solvent Polarity: The solvent used may not be optimal for dissolving this compound, a furanosesquiterpenoid. | For solvent extraction, consider using solvents of intermediate polarity like acetone or ethanol, which have shown effectiveness in extracting furanosesquiterpenes from Myoporum species. Hexane can be used for less polar compounds, while methanol is suitable for more polar ones.[1] | |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation of this compound. | For solvent extraction, a slightly elevated temperature can improve efficiency, but avoid excessive heat which can degrade thermolabile compounds.[2] For steam distillation, ensure the steam effectively permeates the plant material without causing thermal degradation.[3] | |
| Insufficient Extraction Time: The duration of the extraction process may not be long enough to allow for complete diffusion of this compound from the plant matrix. | Optimize the extraction time. For solvent extraction, this could range from a few hours to overnight.[4] For steam distillation, typical times range from 1 to 4 hours.[5] | |
| Incomplete Steam Permeation (Steam Distillation): The plant material may be too densely packed, preventing steam from reaching all parts of the biomass. | Loosely pack the plant material in the distillation chamber to ensure uniform steam flow.[5] | |
| Emulsification (Solvent Extraction): The formation of an emulsion between the solvent and aqueous phases can trap this compound and make separation difficult. | The presence of suspended solids or certain organic matter can cause emulsification.[6] Ensure the plant material is properly filtered before extraction. If an emulsion forms, techniques like centrifugation or adding a saturated salt solution can help break it. | |
| Degradation of this compound | Exposure to High Temperatures: this compound, like many essential oil components, can be sensitive to heat.[7] | Use the lowest effective temperature for extraction.[2] For steam distillation, using a system where steam is generated separately and then passed through the plant material can offer better temperature control.[8] |
| Presence of Water and Acid/Base: Hydrolysis can occur in the presence of water, especially at elevated temperatures or non-neutral pH. | Ensure plant material is adequately dried before solvent extraction. Use neutral, high-purity solvents. | |
| Oxidation: Prolonged exposure to air during and after extraction can lead to oxidation of the extracted compounds. | Minimize air exposure by using sealed extraction vessels and processing the extract promptly. Storing the final extract under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation. | |
| Co-extraction of Impurities | Inappropriate Solvent Choice: The solvent may be too non-selective, extracting a wide range of other compounds along with this compound. | Use a solvent with a polarity that is more specific to this compound. A multi-step extraction with solvents of varying polarities can also be employed to fractionate the extract. |
| Presence of Chlorophyll and Waxes: These are common impurities in plant extracts. | A pre-extraction wash with a non-polar solvent like hexane can help remove waxes. Chlorophyll can be removed using techniques like activated carbon treatment or column chromatography. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound extraction.
1. What are the most common natural sources of this compound?
This compound is a furanosesquiterpenoid ketone that is a major component of the essential oils of several species of the Myoporum genus.[9] Notable species include Myoporum laetum (Ngaio), Myoporum deserti (Turkey Bush), and Myoporum montanum.[10]
2. Which extraction method provides the highest yield of this compound?
The optimal extraction method can depend on the specific Myoporum species and the desired purity of the final product.
-
Steam Distillation: A traditional and cost-effective method for extracting volatile compounds like this compound.[11] However, yields can sometimes be lower compared to other methods.[11]
-
Solvent Extraction: Using solvents like ethanol or acetone can provide a higher yield of total extractables compared to steam distillation.[7] However, this method may also co-extract more impurities.
-
Supercritical Fluid Extraction (SFE) with CO₂: This modern technique is highly tunable and can offer high selectivity and purity.[12] By adjusting pressure and temperature, the extraction can be optimized for specific compounds like this compound.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the extraction efficiency by improving solvent penetration into the plant cells, often leading to higher yields in shorter times compared to conventional solvent extraction.
3. What is a general protocol for steam distillation of this compound from Myoporum laetum leaves?
Below is a general protocol for laboratory-scale steam distillation.
Experimental Protocol: Steam Distillation of this compound
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Myoporum laetum.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a coarse powder.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus. This typically includes a boiling flask (for generating steam), a biomass flask (to hold the plant material), a condenser, and a receiving flask (e.g., a separatory funnel or a specialized essential oil receiver).
-
-
Distillation Process:
-
Place the ground Myoporum laetum leaves into the biomass flask.
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the plant material in the biomass flask. The steam will vaporize the volatile compounds, including this compound.
-
The mixture of steam and volatile compounds will then travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which will consist of water (hydrosol) and the water-immiscible essential oil containing this compound, in the receiving flask.
-
-
Separation of this compound-rich Oil:
-
The essential oil will typically form a layer on top of the hydrosol.
-
Carefully separate the oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected oil over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
-
Store the purified oil in a sealed, airtight vial in a cool, dark place.
-
4. How can I quantify the amount of this compound in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound in an extract.
Experimental Protocol: Quantification of this compound by GC-MS
-
Sample Preparation:
-
Prepare a stock solution of your extract by dissolving a known weight in a suitable solvent (e.g., hexane or ethyl acetate).
-
Prepare a series of calibration standards using a purified this compound standard of known concentrations.
-
If necessary, derivatization may be employed to improve the volatility and thermal stability of the analyte, though it is often not required for terpenoids.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample and each calibration standard into the GC-MS system.
-
The Gas Chromatograph will separate the different components of the extract based on their boiling points and polarity.
-
The Mass Spectrometer will then fragment the molecules and detect the resulting ions, providing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to that of the pure standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in your extract by comparing its peak area to the calibration curve.
-
5. What are the key parameters to optimize in Supercritical Fluid Extraction (SFE) for this compound?
The primary parameters to optimize for SFE with CO₂ are:
-
Pressure: Higher pressure generally increases the density and solvating power of the supercritical fluid, leading to higher extraction yields.[13]
-
Temperature: Temperature has a dual effect. Increasing temperature can increase the vapor pressure of this compound, aiding extraction, but it can also decrease the density of the CO₂, reducing its solvating power. The optimal temperature is therefore a balance of these two effects.[13]
-
CO₂ Flow Rate: A higher flow rate can increase the extraction rate, but may also lead to channeling and incomplete extraction if not properly managed.
-
Co-solvent: Adding a small amount of a polar co-solvent, such as ethanol, to the supercritical CO₂ can significantly increase the extraction yield of moderately polar compounds like this compound.[12]
Visualizing Experimental Workflows
DOT Script for General Extraction Workflow
Caption: General workflow for this compound extraction and analysis.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. eng.najah.edu [eng.najah.edu]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. galbanum.co [galbanum.co]
- 9. Furanosesquiterpenes and Related Natural Products from Myoporum Species: Isolation and Semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Bioactive Compounds Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 13. Approach of Supercritical Carbon Dioxide for the Extraction of Kleeb Bua Daeng Formula - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ngaione instability and degradation in solution
Welcome to the technical support center for Ngaione. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a furanoterpenoid ketone naturally occurring in various plants. It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Due to its reactive furan moiety, this compound can be susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can cause this compound degradation in solution?
This compound stability is primarily affected by several factors:
-
pH: It is susceptible to degradation in both acidic and alkaline conditions.[1][2][3]
-
Light: Exposure to UV and even ambient light can induce photodegradation.[1][4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][4][7][8]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[1][4][9]
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.
Q3: How can I monitor the degradation of this compound in my experiments?
Degradation of this compound can be monitored using various analytical techniques that separate and quantify the parent compound and its degradation products.[10] Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or mass spectrometric (MS) detection is a powerful tool for separating this compound from its degradants and quantifying their respective concentrations.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.[10][13]
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the progress of a reaction and detecting the formation of degradation products.[10]
-
UV-Visible Spectroscopy: Changes in the UV-Vis spectrum can indicate degradation, although this method is less specific than chromatographic techniques.[2][10]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpectedly low or no biological activity of this compound solution.
-
Question: I prepared a stock solution of this compound in DMSO and stored it at 4°C. When I used it in my cell-based assay, I observed significantly lower activity than expected. What could be the cause?
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation due to improper storage | Analyze an aliquot of your stock solution by HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to a freshly prepared standard. | Prepare fresh stock solutions more frequently. Consider storing aliquots at -20°C or -80°C to minimize degradation. Protect from light by using amber vials. |
| Precipitation of this compound | Visually inspect the stock solution for any precipitate. If none is visible, centrifuge a small aliquot to see if a pellet forms. | If precipitation has occurred, gently warm the solution and vortex to redissolve. If it doesn't redissolve, the concentration may be too high for the storage temperature. Prepare a new stock at a lower concentration. |
| Interaction with media components | Some components in cell culture media can react with or degrade this compound over the course of a long incubation period. | Run a stability study of this compound in the specific cell culture medium you are using. Analyze samples at different time points to assess stability. If unstable, consider reducing the incubation time or adding this compound to the media immediately before treating the cells. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solution.
-
Question: After leaving my this compound solution in an autosampler overnight for HPLC analysis, I see several new peaks in the chromatogram that were not present in the initial analysis. What are these peaks and how can I prevent them?
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| On-instrument degradation | The autosampler temperature may be too high, or the solution may be exposed to light for an extended period. | Use a cooled autosampler (e.g., 4°C). Protect the samples from light by using amber vials or covering the sample tray. |
| Hydrolysis | If the mobile phase is acidic or basic, or if the sample is prepared in an aqueous solution with an unfavorable pH, hydrolysis can occur.[2][3] | Adjust the pH of your sample diluent to be in the neutral range (pH 6-8). Use a mobile phase with a pH that is known to be compatible with this compound stability. |
| Oxidation | Dissolved oxygen in the solvent or mobile phase can lead to oxidation.[4][9] | Degas your solvents and mobile phase. Consider adding an antioxidant to your sample if it is compatible with your analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[11]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B option) or to direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Data Presentation:
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Incubation Time | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl | 24 hours | 60°C | 25.4 | 3 | 4.2 min |
| 0.1 N NaOH | 2 hours | 60°C | 85.1 | 5 | 2.8 min |
| 3% H₂O₂ | 24 hours | Room Temp | 42.7 | 4 | 5.1 min |
| Thermal | 48 hours | 80°C | 15.2 | 2 | 4.2 min |
| Photolytic | 24 hours | Ambient | 68.9 | 6 | 3.5 min |
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Diagram 2: Postulated Degradation Pathway of this compound under Photolytic Stress
Caption: A simplified diagram illustrating potential degradation pathways of this compound upon exposure to light.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing Analytical Methods for Detecting Ngaione Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing analytical methods for the detection of Ngaione and its metabolites.
Frequently Asked questions (FAQs)
1. What is this compound and why is the analysis of its metabolites important?
This compound is a toxic furanosesquiterpenoid ketone found in various plants of the Myoporum genus. The toxicity of these plants is largely attributed to their essential oils, which are rich in such furanoid sesquiterpenes.[1] Analysis of this compound's metabolites is crucial for understanding its toxicokinetics, mechanisms of toxicity, and for assessing exposure in biological systems.
2. What are the general metabolic pathways for a xenobiotic compound like this compound?
The biotransformation of foreign compounds like this compound typically occurs in three phases:
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Phase I: Introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes in the liver are major players in these reactions.[2][3][4]
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Phase II: Conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.
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Phase III: Further processing and transport of the conjugated metabolites out of the cells.
3. What are the suspected metabolic pathways for this compound?
While specific studies on the complete metabolic pathway of this compound are limited, based on the metabolism of other terpenes and xenobiotics, a putative pathway can be hypothesized. Phase I metabolism likely involves oxidation and hydroxylation of the furan ring and the alkyl side chain, catalyzed by cytochrome P450 enzymes in the liver.[2][5] These hydroxylated metabolites can then undergo Phase II conjugation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column overload.- Secondary interactions with stationary phase. | - Adjust mobile phase pH.- Dilute sample.- Use a different column chemistry or add an ion-pairing agent. |
| Low Signal Intensity / No Peak | - Inefficient ionization.- Matrix suppression.- Analyte degradation. | - Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup (e.g., SPE, LLE).- Use a deuterated internal standard.- Ensure proper sample handling and storage. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven for precise temperature control.- Prepare fresh mobile phase daily.- Flush and regenerate the column, or replace if necessary. |
| High Background Noise | - Contaminated mobile phase or LC system.- Impure solvents or reagents. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system thoroughly. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated liner and column.- Perform column bake-out.- Consider derivatization of polar metabolites. |
| Poor Sensitivity | - Inefficient sample introduction.- Analyte degradation at high temperatures. | - Optimize injector temperature and split ratio.- Use a lower oven temperature program if possible.- Ensure the MS source is clean. |
| Ghost Peaks | - Carryover from previous injections.- Septum bleed. | - Run blank injections between samples.- Use high-quality, low-bleed septa. |
| Irreproducible Peak Areas | - Leaks in the GC system.- Inconsistent injection volume. | - Perform a leak check.- Ensure the autosampler is functioning correctly. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Metabolite Analysis from Biological Matrices (e.g., Liver Microsomes)
This protocol is a general guideline for the extraction of this compound and its metabolites for LC-MS/MS or GC-MS analysis.
Materials:
-
Biological matrix (e.g., liver microsomes, plasma, urine)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Protein Precipitation:
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Metabolites
This is a general-purpose method that should be optimized for your specific instrument and target analytes.
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: MRM transitions (precursor ion > product ion) need to be optimized for this compound and each suspected metabolite by infusing pure standards.
Protocol 3: GC-MS Method for the Analysis of this compound
This method is suitable for the analysis of the parent compound, this compound. Metabolites may require derivatization for optimal analysis.
| Parameter | Setting |
| GC System | Gas Chromatograph with a Mass Spectrometer detector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound metabolites in the public domain, the following table provides typical performance characteristics that should be targeted during method validation for similar furanoterpenoid compounds.
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | 1-10 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 5-50 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | Correlation coefficient for the calibration curve over the desired concentration range. |
| Precision (%RSD) | < 15% | Relative standard deviation for replicate measurements. |
| Accuracy (%Recovery) | 85-115% | The closeness of the measured value to the true value. |
| Matrix Effect | < 15% | The effect of co-eluting matrix components on the analyte's ionization. |
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone N-deethylation in human liver microsomes: involvement of cytochrome P450 3A enzymes (first report) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of (-)-menthone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Ngaione toxicity in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Ngaione toxicity in experimental models.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary hepatocyte cultures treated with this compound.
Possible Cause: this compound is a known hepatotoxin, and primary hepatocytes are highly sensitive to its effects. The observed cytotoxicity is likely due to direct cellular damage.
Troubleshooting Steps:
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Dose-Response Analysis:
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Perform a dose-response study to determine the EC50 (half-maximal effective concentration) of this compound in your specific hepatocyte model. This will help in selecting appropriate concentrations for subsequent experiments.
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Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a toxicity curve.
-
-
Time-Course Experiment:
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Evaluate the time-dependent effects of this compound toxicity. It's possible that shorter exposure times may allow for the study of specific cellular mechanisms before widespread cell death occurs.
-
-
Co-treatment with Hepatoprotective Agents:
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Based on general mechanisms of hepatotoxicity, consider co-treatment with antioxidants or agents that boost endogenous defense mechanisms.
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N-acetylcysteine (NAC): A precursor to glutathione, which can help replenish intracellular glutathione stores and scavenge reactive metabolites.
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Silymarin: A flavonoid extract from milk thistle with known hepatoprotective effects, including antioxidant and anti-inflammatory properties.
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Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
-
-
Enhancement of Detoxification Pathways:
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Pre-treat hepatocytes with inducers of Phase II detoxification enzymes. These enzymes are crucial for metabolizing and eliminating xenobiotics.
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Sulforaphane: An inducer of Nrf2, a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.
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Experimental Protocol: Co-treatment with N-acetylcysteine (NAC) in primary rat hepatocytes
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Cell Seeding: Plate primary rat hepatocytes at a density of 1 x 10^5 cells/well in a 24-well collagen-coated plate.
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Cell Culture: Culture cells in Williams' Medium E supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 nM dexamethasone.
-
Treatment:
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After 24 hours of incubation, replace the medium.
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Add this compound at predetermined concentrations (based on your EC50 determination).
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In parallel wells, co-treat with this compound and varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM).
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Include a vehicle control (DMSO) and a NAC-only control.
-
-
Incubation: Incubate the cells for 24 hours.
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Cytotoxicity Assay: Assess cell viability using the MTT assay. Read the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.
Issue 2: Inconsistent results in animal models of this compound-induced hepatotoxicity.
Possible Cause: Variability in animal models can arise from differences in genetics, metabolism, and experimental conditions.
Troubleshooting Steps:
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Animal Strain Selection:
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Different mouse or rat strains can exhibit varying susceptibility to hepatotoxins due to polymorphisms in metabolic enzymes. Ensure you are using a consistent and well-characterized strain.
-
-
Route and Vehicle of Administration:
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The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and metabolism of this compound. Standardize the route and vehicle (e.g., corn oil, DMSO) across all experiments.
-
-
Diet and Environmental Factors:
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The diet of the animals can influence the expression of metabolic enzymes. Provide a standardized diet to all animals.
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Maintain consistent environmental conditions (light-dark cycle, temperature, humidity) as these can affect animal physiology and metabolism.
-
-
Monitoring of Biomarkers:
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In addition to histological analysis of the liver, monitor a panel of serum biomarkers of liver injury to obtain a more comprehensive and quantitative assessment of toxicity. Key biomarkers include:
-
Alanine aminotransferase (ALT)
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Aspartate aminotransferase (AST)
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Alkaline phosphatase (ALP)
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Total bilirubin
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound is a furanosesquiterpenoid ketone that primarily targets the liver, causing hepatotoxicity.[1] The furan moiety is believed to be activated by cytochrome P450 enzymes to a reactive intermediate that can deplete cellular glutathione and bind to cellular macromolecules, leading to oxidative stress and cell death.
Q2: Are there any known specific antidotes for this compound poisoning?
A2: Currently, there are no specific antidotes for this compound poisoning. Management strategies focus on supportive care and the use of general hepatoprotective agents to mitigate cellular damage.
Q3: What are the expected LD50 or IC50 values for this compound?
A3: Specific LD50 and IC50 values for this compound are not well-documented in publicly available literature. However, based on studies of other furanosesquiterpenoid ketones, the toxicity can vary depending on the specific chemical structure and the experimental model used. It is crucial to determine these values empirically in your specific experimental system. For a related compound, raspberry ketone, a single oral gavage of 640 mg/kg resulted in approximately 43% mortality in male mice.[2]
Q4: How can I enhance the detoxification of this compound in my experimental model?
A4: Enhancing the natural detoxification pathways is a promising strategy. This can be approached by:
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Boosting Glutathione Levels: Co-administration of N-acetylcysteine (NAC) can increase the intracellular pool of glutathione, which is essential for conjugating and neutralizing reactive metabolites of this compound.
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Inducing Phase II Enzymes: Compounds like sulforaphane can upregulate the expression of enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), which are involved in the detoxification of xenobiotics.
Q5: What signaling pathways are likely involved in this compound-induced cell death?
A5: While the specific signaling pathways for this compound are not fully elucidated, toxicity is likely mediated through pathways commonly associated with xenobiotic-induced hepatotoxicity. This includes the activation of apoptotic pathways (e.g., caspase activation) and pathways related to oxidative stress, such as the Nrf2 signaling pathway. A related furanosesquiterpenoid, hibiscone C, has been shown to inhibit the PI3K pathway.[3]
Data Presentation
Table 1: Potential Hepatoprotective Agents for Mitigating this compound Toxicity
| Agent | Mechanism of Action | Recommended Starting Concentration (in vitro) | Recommended Starting Dose (in vivo) |
| N-acetylcysteine (NAC) | Glutathione precursor, antioxidant | 1 - 10 mM | 50 - 150 mg/kg |
| Silymarin | Antioxidant, anti-inflammatory, membrane stabilizer | 50 - 200 µM | 25 - 100 mg/kg |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant | 10 - 100 µM | 10 - 50 mg/kg |
| Sulforaphane | Nrf2 activator, induces Phase II enzymes | 1 - 10 µM | 0.5 - 5 mg/kg |
Mandatory Visualizations
Caption: Proposed metabolic activation and toxicity pathway of this compound.
Caption: Overview of strategies to mitigate this compound-induced hepatotoxicity.
Caption: Experimental workflow for testing this compound toxicity mitigation.
References
- 1. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geraniol biotransformation-pathway in spores of Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Ngaione Bioactivity Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for screening the bioactivity of Ngaione. Given the limited publicly available quantitative data on this compound, this resource offers detailed experimental methodologies, troubleshooting guides, and FAQs to empower researchers in generating reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological properties?
This compound is a furanosesquiterpenoid ketone found in several species of the Myoporum genus, notably Myoporum laetum (Ngaio).[1][2] Traditionally, the leaves of the Ngaio tree have been used by Māori for their insect-repellent properties.[1][3][4] However, this compound is also known to be toxic to livestock, causing severe liver damage.[1][2][3] While its antibacterial properties have been noted, specific quantitative data on its broad bioactivities are scarce in publicly available literature.[2]
Q2: I am not getting consistent results in my bioactivity assays with this compound. What are the common pitfalls?
Inconsistent results when screening natural products like this compound can stem from several factors. Key areas to troubleshoot include the purity and stability of your this compound sample, its solubility in the assay medium, and the potential for interference with the assay components. It is also crucial to maintain consistency in all experimental steps, including pipetting, incubation times, and cell densities.
Q3: How do I choose the appropriate concentration range for screening this compound?
Due to the lack of established IC50 or MIC values for this compound, a broad concentration range should be screened initially. A logarithmic serial dilution is recommended, for example, from 0.1 µg/mL to 1000 µg/mL. The results from this initial screen will guide the selection of a narrower, more focused concentration range for subsequent detailed dose-response studies.
Q4: Can this compound interfere with common assay readouts?
Yes, natural compounds can sometimes interfere with assay chemistries. For instance, in colorimetric assays like the MTT assay, the compound itself might react with the detection reagent, leading to false-positive or false-negative results. It is advisable to run controls that include this compound in the assay medium without cells to check for any direct chemical interference.
Q5: What are the best practices for solubilizing this compound for in vitro assays?
This compound is a lipophilic compound and may have poor solubility in aqueous media. A common practice is to dissolve this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure the final concentration of the solvent in the assay is low (typically <0.5%) and non-toxic to the cells. A solvent control should always be included in the experiment.
Section 2: Troubleshooting Guides
Troubleshooting Low Bioactivity
| Problem | Possible Cause | Recommended Solution |
| No or low activity observed | This compound concentration is too low. | Test a wider and higher range of concentrations. |
| This compound has degraded. | Ensure proper storage of this compound (cool, dark, and dry). Prepare fresh stock solutions for each experiment. | |
| Poor solubility in assay medium. | Check for precipitation of this compound in the wells. Consider using a different solubilizing agent or increasing the concentration of the co-solvent (while ensuring it remains non-toxic). | |
| Assay conditions are not optimal. | Review and optimize assay parameters such as incubation time, temperature, and pH. | |
| The chosen assay is not suitable for the compound's mechanism of action. | Consider screening with a panel of different bioassays (e.g., cytotoxicity, anti-inflammatory, antimicrobial). |
Troubleshooting High Variability in Results
| Problem | Possible Cause | Recommended Solution |
| High standard deviations between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Incomplete solubilization of formazan crystals (in MTT assay). | Ensure complete mixing after adding the solubilization buffer. Visually inspect wells for undissolved crystals. |
Section 3: Experimental Protocols and Data Presentation
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the this compound concentration.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| This compound | HepG2 | 48 | Data to be determined |
| Doxorubicin (Example) | HepG2 | 48 | 0.5 |
| This compound | A549 | 48 | Data to be determined |
| Doxorubicin (Example) | A549 | 48 | 1.2 |
Antimicrobial Screening: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition of a microorganism on an agar plate.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known volume (e.g., 50-100 µL) of different concentrations of this compound solution to the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
| Microorganism | This compound Conc. (µ g/well ) | Zone of Inhibition (mm) |
| S. aureus | 50 | Data to be determined |
| S. aureus | 100 | Data to be determined |
| E. coli | 50 | Data to be determined |
| E. coli | 100 | Data to be determined |
| Gentamicin (10 µg) | - | 22 |
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC₅₀ value.
| Treatment | Concentration (µg/mL) | Nitrite Concentration (µM) | % Inhibition | IC₅₀ (µg/mL) |
| Control | - | 1.2 | - | |
| LPS | 1 | 25.8 | 0 | |
| This compound + LPS | 10 | Data to be determined | Data to be determined | |
| This compound + LPS | 50 | Data to be determined | ||
| L-NAME + LPS | 100 | 5.4 | 83 |
Section 4: Visualizations
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Hypothetical Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, many natural products exert their anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate hypothetical scenarios of how this compound might interact with the NF-κB and MAPK pathways.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
References
Addressing solubility issues of Ngaione in aqueous solutions
Technical Support Center: Ngaione
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. It provides targeted troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of this hydrophobic compound.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experiments can lead to inconsistent results and loss of valuable compounds. This guide provides a systematic approach to identify and resolve common issues related to solubility.
Problem: Precipitate observed in stock solution or final aqueous/culture medium.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Improper Dissolution of Stock | Ensure this compound is completely dissolved in an appropriate organic solvent (e.g., DMSO, Ethanol) before any aqueous dilution. Use vortexing or gentle warming (37°C for 3-5 minutes) to aid dissolution.[1] | The stock solution is clear with no visible particles. |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with inherently poor water solubility. Direct dilution into aqueous buffers or media without a proper formulation strategy will likely cause precipitation. | The final working solution remains clear after dilution. |
| Solvent Shock | Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to crash out of solution. This "solvent shock" occurs when the solvent ratio changes too quickly for the compound to remain dissolved. | Gradual addition of the stock solution to the aqueous medium while vortexing results in a clear solution. |
| Temperature Effects | Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.[2] | The working solution remains stable and clear at the experimental temperature (e.g., 37°C).[1] |
| High Final Concentration | The desired final concentration of this compound in the aqueous solution may exceed its solubility limit, even with a co-solvent. | The compound remains in solution at the target concentration. |
| pH of the Medium | While this compound is not ionizable, the pH of the aqueous medium can influence the stability of the overall formulation and interactions with other components. | The solution remains clear and stable across the relevant experimental pH range. |
| Contamination | Microbial or chemical contamination in the medium can sometimes lead to turbidity or precipitation.[1] | The medium is clear, and there are no signs of microbial growth under a microscope. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a naturally occurring sesquiterpenoid furan, often found in plants like Myoporum laetum.[3][4] It is classified as a hydrophobic and lipophilic compound, meaning it does not readily dissolve in water.[2] Its chemical structure lacks significant polar or ionizable groups that can interact favorably with water molecules, leading to poor aqueous solubility.
Q2: How should I prepare a stock solution of this compound?
A2: A stock solution should be prepared by dissolving solid this compound in a water-miscible organic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are common choices.[5]
-
Protocol: Allow the vial of solid this compound to equilibrate to room temperature. Add the appropriate volume of the organic solvent to achieve a high concentration (e.g., 10-50 mM). To ensure complete dissolution, vortex the vial thoroughly. Gentle warming (37°C) for a few minutes can also be applied.[1] Centrifuge the vial briefly to ensure all the dissolved compound is collected at the bottom.
Q3: What is the maximum recommended percentage of co-solvent (like DMSO) in my final aqueous solution?
A3: The percentage of co-solvent should be kept to a minimum, as it can have its own biological effects in cell-based assays or in vivo models. A final concentration of DMSO at or below 0.5% (v/v) is generally considered acceptable for most cell culture experiments, though this should be empirically determined for your specific system.
Q4: My compound precipitates even with a co-solvent. What other methods can I try?
A4: If co-solvents are insufficient, several other techniques can be employed to enhance the solubility of hydrophobic drugs like this compound.[6][7][8] These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid-state, which can significantly improve its dissolution rate.[8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous solution.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[9][11]
Q5: Can I store aqueous working solutions of this compound?
A5: It is highly recommended to prepare fresh aqueous working solutions of this compound immediately before each experiment. Due to its poor stability in aqueous media, storing diluted solutions can lead to precipitation over time, even at 4°C.[1] Stock solutions in anhydrous DMSO are more stable and can be stored in aliquots at -20°C.[1]
Solubility Enhancement Strategies for Hydrophobic Compounds
The following table summarizes common techniques used to improve the aqueous solubility of hydrophobic compounds like this compound. The effectiveness can vary based on the specific compound and experimental conditions.
| Technique | Principle | General Applicability & Effectiveness | Key Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, Ethanol) to reduce the polarity of the aqueous medium.[6][7] | High: Simple and widely used for initial experiments. Effectiveness depends on the final co-solvent concentration. | Potential for solvent toxicity in biological systems. Risk of "solvent shock" and precipitation upon dilution. |
| pH Adjustment | Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.[6] | Low: Not applicable to neutral, non-ionizable compounds like this compound. | Requires the presence of acidic or basic functional groups on the molecule. |
| Complexation (Cyclodextrins) | A hydrophobic drug (guest) is encapsulated within the cavity of a host molecule (e.g., β-cyclodextrin), forming a water-soluble complex.[9][10] | High: Very effective for many hydrophobic drugs. Can significantly increase solubility. | Stoichiometry of drug-cyclodextrin is critical. May alter drug availability and interaction with targets. |
| Solid Dispersion | The drug is dispersed within a hydrophilic polymer matrix, enhancing the dissolution rate.[8] | High: A powerful technique, often used in pharmaceutical formulation to improve bioavailability.[8] | Requires specific preparation techniques (e.g., solvent evaporation, melt extrusion).[11] |
| Particle Size Reduction (Micronization/ Nanosuspension) | Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][11] | Medium to High: Effective for improving dissolution rate but may not increase equilibrium solubility.[2] | Requires specialized equipment (e.g., homogenizers, mills). Potential for particle aggregation. |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.
-
Prepare Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the stock in the same organic solvent.
-
Prepare Final Working Solution: a. Dispense the required volume of the final aqueous medium (e.g., cell culture media, buffer) into a sterile tube. b. While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to avoid localized high concentrations that can cause precipitation. c. Ensure the final concentration of the co-solvent (DMSO) is as low as possible (ideally ≤0.5%).
-
Inspect for Precipitation: Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not clear, the solubility limit has been exceeded.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the appropriate molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a common starting point).
-
Kneading: a. Place the calculated amount of β-cyclodextrin into a mortar. b. Add a small amount of water to create a paste. c. Add the this compound (dissolved in a minimal amount of a suitable solvent like ethanol) to the paste. d. Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of water if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried complex can be crushed into a fine powder and dissolved in the aqueous medium for the experiment. Test the solubility of this powder compared to the uncomplexed this compound.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[8]
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a chloroform/methanol mixture).[11] A typical drug-to-carrier ratio to start with is 1:5 or 1:10 (w/w).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the solid dispersion on the flask wall.
-
Drying and Pulverization: Further dry the solid mass under vacuum to remove any residual solvent. Scrape the dried product and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Assess the dissolution characteristics of the solid dispersion powder in your aqueous medium of choice and compare it to the raw this compound.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Representative MAPK/ERK signaling pathway. Note: The modulation of this pathway by this compound is hypothetical and requires experimental validation. Many natural products are known to interact with such pathways.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. japer.in [japer.in]
- 3. 4-Methyl-1-((2R,5S)-2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-2-pentanone | C15H22O3 | CID 442379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catechin Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in catechin quantification assays.
Frequently Asked Questions (FAQs)
Q1: My catechin assay results are inconsistent across replicates. What are the common causes?
A1: Inconsistent results in catechin assays often stem from pre-analytical variables. Catechins are susceptible to degradation from factors like pH changes, exposure to light, high temperatures, and enzymatic activity.[1][2] It is crucial to ensure consistent sample handling, extraction times, and storage conditions for all samples. The stability of catechin standards themselves can also be affected by environmental conditions, potentially leading to inaccurate standard concentrations.[1]
Q2: How can I prepare my sample to minimize potential interference before analysis?
A2: Proper sample cleanup is critical for removing interfering compounds. Two common and effective methods are:
-
Solid Phase Extraction (SPE): This technique is highly effective for separating catechins from other matrix components based on their physical and chemical properties. A C18 SPE cartridge is commonly used for this purpose.[1]
-
Solvent Extraction: Liquid-liquid extraction can be employed to partition catechins into a solvent where they are highly soluble, leaving behind interfering substances.[3]
Q3: I am observing peak tailing or poor resolution in my HPLC chromatogram. What are the likely causes and solutions?
A3: Peak tailing and poor resolution can be caused by several factors:
-
Column Contamination: Residual sample components can accumulate on the column. To resolve this, flush the column with a strong solvent or replace the guard column.[4][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of catechins. A slightly acidic mobile phase, often containing 0.1% formic or acetic acid, is typically used to ensure sharp peaks.[6][7]
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[5]
Q4: My catechin concentrations seem to decrease with sample storage time. How can I prevent this?
A4: Catechin degradation is a common issue. To ensure sample stability:
-
Control pH: Catechins are particularly unstable in neutral to basic solutions. Ensure your diluents and mobile phases are neutral or slightly acidic.[1][2]
-
Temperature and Light: Store standards and samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) and protect them from light to minimize degradation.[1][2] Using amber vials is a good practice.[2]
-
Deoxygenate Solutions: The presence of oxygen can lead to oxidative degradation.[2] If possible, use deoxygenated solvents and store samples under an inert atmosphere (e.g., nitrogen or argon).
-
Add Antioxidants: Adding antioxidants like ascorbic acid to your extraction solvent can help prevent the oxidation of catechins.[2]
Q5: What is a "matrix effect" and how can I determine if it is affecting my results?
A5: A matrix effect is the alteration of an analyte's signal due to the presence of other components in the sample matrix.[8] This can lead to either an underestimation or overestimation of the true analyte concentration.[8]
To confirm a matrix effect, you can perform a post-extraction addition test. This involves analyzing a pure standard of your analyte, a blank matrix extract, and a blank matrix extract spiked with the standard. A significant difference in the analyte's signal between the pure standard and the spiked matrix indicates a matrix effect.[1] The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which will be affected similarly to the analyte.[1]
Troubleshooting Guides
Issue 1: Co-elution with Interfering Compounds
Problem: An unknown peak is co-eluting with a catechin of interest, leading to inaccurate quantification. In complex matrices like tea extracts, compounds like caffeine or other flavonoids can interfere with catechin peaks.[9][10]
Troubleshooting Steps:
-
Confirm Co-elution: Use a high-resolution mass spectrometer (MS) to check for multiple mass-to-charge ratios under a single chromatographic peak. Alternatively, if you are using UV detection, assess the peak purity using spectral data.[9][10]
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the gradient elution profile to improve the separation of the target catechin from the interfering peak.[11]
-
Change Mobile Phase Composition: Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) or additives.[9]
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) may provide the necessary selectivity.[12]
-
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove the interfering compound before injection.[1]
Issue 2: Catechin Degradation During Sample Preparation
Problem: Catechins are degrading during extraction and processing, leading to lower than expected concentrations. This is often indicated by the appearance of new, unidentified peaks in the chromatogram.[2]
Troubleshooting Steps:
-
Minimize Heat Exposure: If using heat for extraction, use the lowest possible temperature for the shortest duration.[2] Consider low-temperature methods like ultrasound-assisted extraction at a controlled temperature.[2]
-
Control pH: Maintain a slightly acidic environment throughout the extraction and sample preparation process.
-
Protect from Light and Oxygen: Use amber vials and work in a dimly lit environment.[2] If possible, blanket samples with an inert gas like nitrogen or argon.[2]
-
Add Stabilizers: Incorporate an antioxidant such as ascorbic acid into the extraction solvent to prevent oxidative degradation.[2]
-
Analyze Samples Promptly: Analyze samples as quickly as possible after preparation. For short-term storage, keep extracts at 4°C in an acidic, deoxygenated solution. For long-term storage, lyophilize the extract and store the powder at -80°C.[2]
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Catechins from Green Tea
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Total Catechin Yield (mg/g) | Reference |
| Hot Water Extraction (HWE) | 90 | 30 | Water | 125.4 | [7] |
| Ultrasound-Assisted Extraction (UAE) | 60 | 20 | 50% Ethanol | 145.2 | [7] |
| Ethanol-Water Extraction (EthE) | 80 | 40 | 60% Ethanol | 138.7 | [7] |
| Maceration with Agitation | Room Temp | 360 | Water | 3.45% (of dry weight) | [3] |
| Soxhlet Extraction | 105 | 360 | Water | 5.73% (of dry weight) | [3] |
Table 2: HPLC Method Validation Parameters for Catechin Quantification
| Parameter | (+)-Catechin | (-)-Epicatechin | (-)-Epigallocatechin | (-)-Epigallocatechin gallate | Reference |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 | [13] |
| LOD (µg/mL) | 0.314 | - | - | - | [13] |
| LOQ (µg/mL) | 1.148 | - | - | - | [13] |
| Accuracy (% Recovery) | 99.83 - 101.08 | 82.2 - 102.1 | - | - | [13][14] |
| Intraday Precision (%RSD) | <2 | 1.46 - 3.22 | - | - | [13][14] |
| Interday Precision (%RSD) | <2 | - | - | - | [13] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Catechin Cleanup
This protocol is a general guideline for cleaning up plant extracts before HPLC analysis.[1]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the catechins from the cartridge using 5 mL of methanol or an appropriate methanol/water mixture.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method for Catechin Quantification
This is an example of a validated HPLC method for the separation and quantification of catechins.[7]
-
System: Agilent 1260 Infinity II system
-
Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0–5 min, 10% B
-
5–20 min, linear gradient from 10% to 35% B
-
20–25 min, isocratic at 35% B
-
Followed by a 5 min re-equilibration period with 10% B
-
-
Detection: UV detector at 280 nm
Visualizations
Caption: General workflow for catechin analysis and troubleshooting.
Caption: Troubleshooting decision tree for catechin quantification.
Caption: Simplified biosynthetic pathway of catechins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Selectivity in the Synthesis of Ngaione Analogs
Welcome to the technical support center for the synthesis of Ngaione analogs. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important class of furanosesquiterpenoids. By leveraging detailed experimental protocols and comparative data, we aim to help you enhance the selectivity and overall success of your synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the tetrahydrofuran core of this compound analogs?
A1: The key challenge in synthesizing this compound analogs lies in the stereocontrolled formation of the substituted tetrahydrofuran ring. Two prevalent and effective strategies include:
-
Palladium-Catalyzed Cyclization: This is a powerful method for constructing the tetrahydrofuran ring. Typically, it involves the cyclization of an optically active furyl alcohol intermediate.[1] This approach offers a concise and enantiocontrolled route to (-)-Ngaione and its stereoisomers.[1]
-
Intramolecular Epoxide Ring-Opening: This strategy involves the diastereoselective epoxidation of a precursor, followed by an intramolecular cyclization. The reaction of a γ,δ-epoxycarbanion with an aldehyde can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity.[2]
Q2: I am observing low diastereoselectivity in the cyclization step to form the tetrahydrofuran ring. What factors can I modify to improve this?
A2: Low diastereoselectivity is a common hurdle. Several factors can be adjusted to enhance the formation of the desired diastereomer:
-
Catalyst and Ligand Choice (for Palladium-Catalyzed Cyclizations): The choice of palladium catalyst and, more importantly, the phosphine ligand can significantly influence the stereochemical outcome. Chiral phosphine ligands are often employed to induce asymmetry.[1] Experimenting with different ligands (e.g., dpe-phos) can improve diastereomeric ratios (dr).
-
Reaction Temperature: Temperature can play a crucial role in selectivity. Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, thus improving the diastereomeric ratio.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the cyclization reaction. It is advisable to screen a range of solvents with varying properties.
-
Lewis Acids: In radical cyclizations to form tetrahydrofurans, the addition of Lewis acids has been shown to control and even reverse diastereoselectivity.[3]
Q3: My Stille coupling reaction to introduce the furan moiety is giving a low yield. What are the potential causes and solutions?
A3: The Stille coupling is a robust reaction, but several factors can lead to low yields:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Organotin Reagent Quality: The purity of the organostannane reagent is critical. Impurities can interfere with the catalytic cycle. It is recommended to use freshly prepared or purified organostannanes.
-
Ligand Choice: The choice of ligand can significantly impact the efficiency of the Stille coupling. Electron-rich and bulky phosphine ligands often accelerate the reaction.
-
Side Reactions: A common side reaction is the homocoupling of the organostannane reagent.[4] This can be minimized by carefully controlling the reaction stoichiometry and temperature.
Q4: I am struggling with the purification of my this compound analog diastereomers. What are some effective separation techniques?
A4: The separation of diastereomers can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system (eluent) is crucial. A shallow gradient of a more polar solvent can often improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral stationary phase can be highly effective for resolving enantiomers, and normal phase HPLC on silica gel is very useful for separating diastereomers.[5]
-
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique for obtaining a single, pure diastereomer. This method relies on slight differences in the solubility of the diastereomers in a particular solvent system.
-
Derivatization: In some cases, converting the diastereomeric mixture into derivatives (e.g., esters or amides) can enhance their separation by chromatography. The derivatives can then be converted back to the target molecule after separation.[5]
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Tetrahydrofuran Formation
| Potential Cause | Troubleshooting Step |
| Catalyst Degradation | Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use freshly opened or purified palladium catalysts and ligands. |
| Incorrect Base | The choice of base is crucial for the deprotonation of the hydroxyl group. Screen different bases (e.g., NaOtBu, K2CO3) and ensure they are anhydrous. |
| Suboptimal Ligand | The ligand plays a key role in the catalytic cycle. Screen a variety of phosphine ligands with different steric and electronic properties (e.g., P(o-tol)3, dpe-phos).[6] |
| Side Reactions | A common side product is the dehalogenated arene from the reduction of the aryl bromide.[6] This can sometimes be suppressed by adjusting the reaction temperature or the catalyst-to-ligand ratio. |
Problem 2: Poor Regio- or Stereoselectivity in Epoxidation/Cyclization
| Potential Cause | Troubleshooting Step |
| Non-selective Epoxidation | For substrates with multiple double bonds, like farnesol derivatives, achieving regioselective epoxidation can be challenging. Consider using a directed epoxidation strategy, where a nearby functional group (e.g., a hydroxyl group) directs the epoxidizing agent to a specific double bond. |
| Unfavorable Cyclization Pathway | The intramolecular cyclization of an epoxide can lead to different ring sizes or stereoisomers. The regioselectivity of the epoxide opening is critical. Acid or base catalysis can influence the outcome. For example, acid-catalyzed opening often proceeds via a carbocation-like transition state, favoring attack at the more substituted carbon, while base-catalyzed opening is an SN2-type reaction, favoring attack at the less hindered carbon. |
| Incorrect Stereocenter Formation | The stereochemistry of the starting material directly influences the stereochemistry of the product. Ensure the stereochemical purity of your starting epoxide. During cyclization, the nucleophilic attack on the epoxide typically proceeds with inversion of configuration at the attacked carbon.[2] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans
This protocol is adapted from a general method for the stereoselective synthesis of substituted tetrahydrofurans.[7][8]
Materials:
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., dpe-phos)
-
Sodium tert-butoxide (NaOtBu)
-
γ-hydroxy alkene
-
Aryl or vinyl bromide
-
Anhydrous solvent (e.g., THF or Toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Add the γ-hydroxy alkene (1.0 equivalent) and the aryl or vinyl bromide (1.1-1.5 equivalents) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydrofuran analog.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios (dr) for the palladium-catalyzed synthesis of substituted tetrahydrofurans, which can serve as a benchmark for the synthesis of this compound analogs.
| Substrate (γ-hydroxy alkene) | Aryl Bromide | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | Reference |
| 4-penten-1-ol | 2-bromonaphthalene | Pd2(dba)3 / P(o-tol)3 | THF | 65 | 20 | >20:1 | [6] |
| 1-phenylpent-4-en-1-ol | 1-bromo-4-methoxybenzene | Pd2(dba)3 / dpe-phos | THF | 65 | 75-85 | >20:1 | [7] |
| (E)-hex-4-en-1-ol | 1-bromobenzene | Pd(OAc)2 / P(t-Bu)3 | Toluene | 80 | 60-70 | 5:1 | [6] |
| 1-cyclohexylpent-4-en-1-ol | 1-bromo-4-fluorobenzene | Pd2(dba)3 / dpe-phos | THF | 65 | 80-90 | >20:1 | [6] |
Visualizations
Caption: Synthetic workflow for this compound analogs via Stille coupling and Pd-catalyzed cyclization.
Caption: Troubleshooting logic for improving diastereoselectivity in cyclization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. jk-sci.com [jk-sci.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Best practices for the safe handling and disposal of Ngaione
Frequently Asked Questions (FAQs)
Q1: What is Ngaione and what are its primary hazards?
This compound is a furanosesquiterpenoid ketone found in the Ngaio plant (Myoporum laetum). The primary hazard associated with this compound is its hepatotoxicity (liver toxicity). Ingestion of plant material containing this compound is known to cause severe liver damage and photosensitization in livestock. While specific data on pure this compound is limited, it should be treated as a potent toxin with the potential for causing acute and chronic health effects in humans.
Q2: What are the known routes of exposure to this compound?
The primary routes of exposure in a laboratory setting are:
-
Ingestion: Accidentally swallowing the substance.
-
Inhalation: Breathing in aerosols or dust.
-
Dermal contact: Absorption through the skin.
-
Ocular contact: Splashing into the eyes.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive risk assessment should determine the specific PPE required. However, as a minimum, the following should be worn:
-
Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat. A chemically resistant apron may be necessary for larger quantities.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.
Q4: How should I store this compound?
This compound should be stored in a well-ventilated, secure area away from incompatible materials. The container should be clearly labeled with the chemical name and all appropriate hazard warnings (e.g., "Toxic," "Handle with Extreme Caution"). It should be stored in a secondary container to contain any potential spills.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Solution
| Problem | Possible Cause | Solution |
| Small spill of this compound solution on a lab bench. | Improper handling, container failure. | 1. Alert others in the area. 2. Evacuate the immediate area if the spill is large or in a poorly ventilated space. 3. Don appropriate PPE (gloves, goggles, lab coat). 4. Contain the spill with absorbent material (e.g., chemical absorbent pads, vermiculite). 5. Clean the area with a suitable solvent (e.g., ethanol, isopropanol), working from the outside in. 6. Collect all contaminated materials in a sealed, labeled hazardous waste container. 7. Decontaminate the area with a detergent solution followed by water. 8. Report the spill to your supervisor and EHS department. |
| This compound solution spilled on clothing. | Improper handling during transfer. | 1. Immediately remove the contaminated clothing. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention. 4. Place the contaminated clothing in a sealed, labeled bag for hazardous waste disposal. |
Scenario 2: Suspected Exposure to this compound
| Problem | Possible Cause | Solution |
| Skin contact with this compound. | Glove failure, improper handling. | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Wash the area with soap and water. 4. Seek immediate medical attention and provide information about the potential exposure to this compound. |
| Eye contact with this compound solution. | Splash during handling. | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation of this compound aerosols. | Working outside of a fume hood, improper technique. | 1. Immediately move to fresh air. 2. Seek immediate medical attention. 3. Report the incident to your supervisor and EHS department. |
Data Presentation
Table 1: Qualitative Toxicity Data for this compound and Related Compounds
| Compound/Extract | Organism | Route of Exposure | Observed Effects | Citation |
| Ngaio (Myoporum laetum) plant material | Livestock (cattle, sheep) | Ingestion | Hepatotoxicity (liver damage), photosensitization, potential death. | [1][2] |
| Furanosesquiterpenoids (general) | Various cell lines | In vitro | Some compounds exhibit cytotoxic activity. | [3][4][5] |
Note: Specific LD50 or permissible exposure limit (PEL) data for pure this compound is not currently available.
Experimental Protocols
Protocol: General Safe Handling Procedure for a Potentially Toxic Natural Product Isolate (e.g., this compound)
1. Preparation and Pre-Work Checklist:
- Obtain and read all available safety information.
- Prepare a detailed Standard Operating Procedure (SOP) for the experiment, including hazard controls and emergency procedures.
- Ensure a chemical fume hood is certified and functioning correctly.
- Assemble all necessary materials, including PPE, spill kit, and labeled waste containers.
- Inform colleagues in the laboratory of the work being conducted.
2. Handling and Use:
- All handling of pure this compound or its concentrated solutions must be conducted in a certified chemical fume hood.
- Wear appropriate PPE at all times.
- Use the smallest quantity of material necessary for the experiment.
- Use a tared, sealed container for weighing solid this compound to minimize dust generation.
- When preparing solutions, add the solvent to the solid slowly to avoid splashing.
- Keep all containers of this compound sealed when not in use.
3. Post-Experiment Decontamination and Waste Disposal:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a detergent solution.
- All disposable materials (gloves, absorbent pads, pipette tips, etc.) contaminated with this compound must be disposed of as hazardous chemical waste.
- Liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
- Solid this compound waste should be collected in a separate, clearly labeled hazardous waste container.
- Follow all institutional and local regulations for hazardous waste disposal.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Troubleshooting decision tree for this compound handling incidents.
References
- 1. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Ngaione and Ipomeamarone Hepatotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the hepatotoxic potential of furanoterpenoids like ngaione and ipomeamarone is critical. This guide provides a comprehensive comparison of their liver-damaging effects, supported by available experimental data. While information on ipomeamarone is more extensive, this analysis consolidates the current knowledge on both compounds to aid in future research and drug development safety assessments.
Executive Summary
This compound and ipomeamarone are furanoterpenoid compounds that can cause significant liver damage. Experimental data, primarily from rodent models, indicates that both substances are hepatotoxic, leading to cellular necrosis. Ipomeamarone has been more extensively studied, with established oral LD50 values in rats. A key finding for ipomeamarone is that its toxicity is influenced by its stability over time. The bioactivation of these compounds by cytochrome P450 enzymes into reactive metabolites is a likely mechanism initiating liver injury, a common pathway for many xenobiotics. However, the specific signaling cascades triggered by this compound and ipomeamarone leading to hepatocyte death are not yet fully elucidated. This guide presents the available quantitative data, details experimental methodologies, and visualizes the proposed toxicological pathways.
Quantitative Hepatotoxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Observed Pathological Changes | Reference |
| Ipomeamarone | Albino Rats | Oral | 250 mg/kg (after 1 month of isolation) | Varying degrees of liver congestion, degeneration, and necrosis (periportal, centrilobular, or midzonal).[1][2][3][4] | [1] |
| Albino Rats | Oral | 500 mg/kg (after 4 months of isolation) | Liver damage with dose-dependent severity.[1] | [1] | |
| Albino Rats | Oral | >1000 mg/kg (after 8 months of isolation) | Reduced hepatotoxic potency over time.[1] | [1] |
Note: The toxicity of ipomeamarone decreases over time, indicating its instability.[1]
Experimental Protocols
The methodologies described below are based on studies investigating the hepatotoxicity of ipomeamarone. Similar protocols could be adapted for studying this compound.
Acute Oral Toxicity Study (LD50 Determination)
This experiment aims to determine the median lethal dose (LD50) of a compound.
Experimental Workflow for Acute Oral Toxicity Assessment
References
- 1. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Separation and Bioactivity of Ngaione Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Ngaione is a naturally occurring furanosesquiterpene ketone found in various plants of the Myoporum genus. As a chiral molecule, this compound exists in two enantiomeric forms: (+)-ngaione and (-)-ngaione. The stereochemistry of a molecule can significantly influence its biological activity, making the separation and individual assessment of enantiomers a critical step in drug discovery and development. This guide provides a comprehensive overview of the methodologies for separating this compound enantiomers and comparing their potential bioactivities, supported by exemplary experimental data and protocols based on established techniques for similar compounds.
Separation of this compound Enantiomers
The separation of enantiomers, a process known as chiral resolution, is essential for evaluating the distinct biological properties of each stereoisomer.[1] Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment.[2] The most common and effective methods for separating enantiomers are chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4]
Chiral Chromatography: A Powerful Tool for Enantioseparation
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including ketones.[1][7]
Table 1: Comparison of Chiral Separation Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase using a liquid mobile phase.[2] | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid (typically CO2) as the mobile phase.[5][] |
| Advantages | Well-established, versatile, and a wide variety of commercially available chiral columns.[4] | Faster separations, lower organic solvent consumption (greener), and suitable for preparative scale.[7][9] |
| Disadvantages | Higher consumption of organic solvents, potentially longer run times compared to SFC. | Requires specialized equipment. |
| Typical Columns | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Pirkle-type.[10] | Polysaccharide-based (e.g., Chiralpak® IC), Cyclofructan-based.[5] |
Experimental Protocols
Protocol 1: Preparative Separation of this compound Enantiomers by Chiral SFC
This protocol describes a general procedure for the separation of this compound enantiomers using preparative Supercritical Fluid Chromatography (SFC), a technique known for its efficiency and reduced environmental impact.[9]
Objective: To obtain high-purity samples of (+)-ngaione and (-)-ngaione from a racemic mixture.
Instrumentation:
-
Preparative SFC system equipped with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, a UV-Vis detector, and a fraction collector.[]
-
Chiral column: A polysaccharide-based column, such as Chiralpak® IC (amylose-based), is a suitable starting point for separating ketones.[5]
Reagents:
-
Racemic this compound
-
Supercritical grade carbon dioxide (CO2)
-
HPLC-grade co-solvent (e.g., methanol, ethanol, or isopropanol)
-
Additive (optional, e.g., isopropylamine for basic compounds or trifluoroacetic acid for acidic compounds, though likely not necessary for a neutral ketone like this compound)
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the co-solvent to a concentration suitable for preparative injection (e.g., 10-50 mg/mL).
-
Method Development (Analytical Scale):
-
Initially, use an analytical scale chiral SFC column of the same stationary phase to optimize the separation conditions.
-
Screen different co-solvents (e.g., methanol, ethanol) and their percentages in the mobile phase.
-
Optimize the back pressure and column temperature to achieve the best resolution between the enantiomer peaks.[5]
-
-
Preparative Scale Separation:
-
Scale up the optimized analytical method to the preparative column.
-
Inject the prepared this compound solution onto the column.
-
The mobile phase, consisting of supercritical CO2 and the optimized co-solvent, will carry the sample through the column.
-
The two enantiomers will separate based on their differential interaction with the chiral stationary phase.
-
Monitor the elution of the enantiomers using the UV-Vis detector.
-
Collect the separated enantiomer fractions using the fraction collector.
-
-
Post-Separation Analysis:
-
Analyze the collected fractions using analytical chiral HPLC or SFC to determine the enantiomeric purity (enantiomeric excess, ee%).
-
Confirm the identity and chemical purity of the separated enantiomers using techniques like NMR and Mass Spectrometry.
-
Caption: Workflow for the separation of this compound enantiomers.
Bioactivity Comparison
Once separated, the enantiomers of this compound can be evaluated for their biological activities. This guide focuses on three key areas: cytotoxicity, insecticidal activity, and antimicrobial activity.
Cytotoxicity Assay
Cytotoxicity assays are crucial for determining the potential of a compound to be toxic to cells, a key consideration in drug development.[11] The MTT assay is a common colorimetric method used to assess cell viability.[12]
Table 2: Hypothetical Cytotoxicity Data for this compound Enantiomers
| Compound | Cell Line | IC50 (µM) |
| (+)-Ngaione | Human cancer cell line (e.g., HeLa) | 25 |
| (-)-Ngaione | Human cancer cell line (e.g., HeLa) | 75 |
| Racemic this compound | Human cancer cell line (e.g., HeLa) | 50 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 2: Cytotoxicity Assessment by MTT Assay
Objective: To determine and compare the cytotoxic effects of (+)-ngaione and (-)-ngaione on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
(+)-Ngaione and (-)-ngaione (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of (+)-ngaione, (-)-ngaione, and racemic this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each enantiomer and the racemate.
Caption: Workflow for the cytotoxicity assay of this compound enantiomers.
Insecticidal Activity Assay
Many natural products, including furanosesquiterpenoids, exhibit insecticidal properties.[13] It is plausible that the enantiomers of this compound may show different levels of toxicity to insects.
Table 3: Hypothetical Insecticidal Activity of this compound Enantiomers
| Compound | Target Insect | LC50 (µg/cm²) |
| (+)-Ngaione | Stored product pest (e.g., Sitophilus zeamais) | 15 |
| (-)-Ngaione | Stored product pest (e.g., Sitophilus zeamais) | 5 |
| Racemic this compound | Stored product pest (e.g., Sitophilus zeamais) | 10 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 3: Insecticidal Bioassay (Contact Toxicity)
Objective: To evaluate and compare the contact toxicity of (+)-ngaione and (-)-ngaione against a target insect species.
Materials:
-
Target insect species (e.g., adults of a stored product pest like Sitophilus zeamais)
-
(+)-Ngaione and (-)-ngaione dissolved in a suitable solvent (e.g., acetone)
-
Filter paper discs
-
Petri dishes
-
Micropipette
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of each enantiomer and the racemic mixture in the chosen solvent.
-
Application: Apply a specific volume (e.g., 1 µL) of each test solution to a filter paper disc. Allow the solvent to evaporate completely. A control disc should be treated with the solvent only.
-
Insect Exposure: Place the treated filter paper in a Petri dish and introduce a known number of insects (e.g., 10-20 adults).
-
Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, count the number of dead insects. An insect is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) for each enantiomer and the racemate.
Antimicrobial Activity Assay
The antimicrobial properties of plant-derived compounds are of significant interest. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14]
Table 4: Hypothetical Antimicrobial Activity of this compound Enantiomers
| Compound | Microorganism | MIC (µg/mL) |
| (+)-Ngaione | Staphylococcus aureus | 64 |
| (-)-Ngaione | Staphylococcus aureus | 128 |
| Racemic this compound | Staphylococcus aureus | 64 |
| (+)-Ngaione | Escherichia coli | >256 |
| (-)-Ngaione | Escherichia coli | >256 |
| Racemic this compound | Escherichia coli | >256 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of (+)-ngaione and (-)-ngaione against selected bacterial and fungal strains.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
(+)-Ngaione and (-)-ngaione dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each enantiomer and the racemic mixture in the broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15] This can be determined visually or by measuring the optical density using a microplate reader.
Caption: Logical relationship of this compound enantiomer bioactivity testing.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. fagg.be [fagg.be]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unraveling the Bioactivity of Furanosesquiterpenoid Ketones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Furanosesquiterpenoid ketones, a significant class of natural products predominantly found in the plant genera Commiphora (Myrrh) and Curcuma, have garnered considerable attention for their diverse pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a focus on their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and mechanistic insights, this document aims to facilitate further research and development of these promising bioactive compounds.
Comparative Analysis of Biological Activity
The bioactivity of furanosesquiterpenoid ketones is intrinsically linked to their chemical structure. Variations in the furan ring, the sesquiterpenoid skeleton, and the position and nature of substituent groups can significantly influence their cytotoxic and anti-inflammatory potential. Below is a summary of the reported activities for representative furanosesquiterpenoid ketones.
Cytotoxic Activity
The cytotoxicity of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| 2-Methoxyfuranodiene | HepG2 (Liver Carcinoma) | 3.6 | [1][2] |
| MCF-7 (Breast Cancer) | 4.4 | [1][2] | |
| 2-Acetoxyfuranodiene | HepG2 (Liver Carcinoma) | 3.6 | [1][2] |
| MCF-7 (Breast Cancer) | 4.4 | [1][2] | |
| Curzerenone | H69AR (Drug-Resistant Lung Carcinoma) | 9.0 | [3] |
| Furanodiene | Hela (Cervical Cancer) | 0.6 - 4.8 µg/ml | [4] |
| Hep-2 (Laryngeal Cancer) | 0.6 - 4.8 µg/ml | [4] | |
| HL-60 (Leukemia) | 0.6 - 4.8 µg/ml | [4] | |
| PC3 (Prostate Cancer) | 0.6 - 4.8 µg/ml | [4] | |
| SGC-7901 (Gastric Cancer) | 0.6 - 4.8 µg/ml | [4] | |
| HT-1080 (Fibrosarcoma) | 0.6 - 4.8 µg/ml | [4] | |
| Ar-turmerone | K562, L1210, U937, RBL-2H3 | 20-50 µg/ml | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of furanosesquiterpenoid ketones are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay System | IC50 (µM) | Source |
| Wenyujinin A | LPS-stimulated RAW 264.7 cells | 47.7 | [6] |
| Wenyujinin E | LPS-stimulated RAW 264.7 cells | 7.6 | [6] |
| Wenyujinin E acetate | LPS-stimulated RAW 264.7 cells | 8.5 | [6] |
| Wenyujinin H | LPS-stimulated RAW 264.7 cells | 48.6 | [6] |
Structure-Activity Relationship Insights
From the available data, several key structural features appear to govern the biological activity of furanosesquiterpenoid ketones. The following diagram illustrates the core furanosesquiterpenoid skeleton and highlights key areas for modification that influence activity.
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory and certain cytotoxic effects of furanosesquiterpenoid ketones are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Furanosesquiterpenoid ketones may interfere with this cascade at various points, ultimately leading to a dampened inflammatory response and induction of apoptosis in cancer cells.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furanosesquiterpenoid ketones and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 40 mM HCl and 0.1% NP-40) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable and oxidized product of NO, in the supernatant of cultured macrophages stimulated with LPS.[11][12][13][14][15]
Principle: The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
Procedure:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[14]
-
Pre-treatment: Pre-treat the cells with various concentrations of the furanosesquiterpenoid ketones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[14]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[11][14]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
This comprehensive guide provides a foundation for understanding the structure-activity relationships of furanosesquiterpenoid ketones. The presented data and methodologies can aid researchers in the design and synthesis of novel analogs with enhanced therapeutic potential for the treatment of cancer and inflammatory diseases. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iNOS inhibitory activity of sesquiterpenoids and a monoterpenoid from the rhizomes of Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation of Ngaione's insect repellent efficacy against various insect species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of ngaione as an insect repellent. It addresses its traditional use, compares its potential efficacy with established alternatives, and outlines the necessary experimental protocols for its scientific validation. This document is intended to serve as a resource for researchers interested in the discovery and development of novel insect repellents.
Introduction to this compound
This compound is a furanosesquiterpene ketone that is a major component of the essential oil of the ngaio plant (Myoporum laetum).[1] Traditionally, the leaves of the ngaio tree, which are studded with oil glands containing this compound, have been used by Māori and early settlers in New Zealand as a natural insect repellent against mosquitoes and sandflies.[2] Despite its long history of traditional use, there is a notable absence of modern scientific studies to quantify the insect repellent efficacy of purified this compound.
Comparative Efficacy of Insect Repellents
Due to the lack of quantitative data on this compound's efficacy, this section presents a comparison based on established data for widely used insect repellents. This serves as a benchmark for the performance that this compound would need to meet or exceed in future studies.
| Repellent | Active Ingredient | Target Insects | Complete Protection Time (CPT) / Efficacy | References |
| This compound | This compound | Mosquitoes, Sandflies (traditional use) | Data Not Available | [2] |
| DEET | N,N-Diethyl-meta-toluamide | Mosquitoes, Ticks, Flies | Up to 6 hours at >90% repellency | |
| Picaridin | Icaridin | Mosquitoes, Ticks, Flies | Comparable to DEET, effective against a wider range of flies | |
| Oil of Lemon Eucalyptus | p-Menthane-3,8-diol (PMD) | Mosquitoes, Ticks | Shorter duration than DEET | |
| Citronella | Citronellal, Geraniol | Mosquitoes | 10.5 minutes (CPT) | |
| Fennel Oil | Various | Mosquitoes | 8.4 minutes (CPT) |
Note: The efficacy of repellents can vary significantly based on the concentration of the active ingredient, the formulation, the insect species, and environmental conditions.
Experimental Protocols for Efficacy Validation
To scientifically validate the insect repellent efficacy of this compound, standardized experimental protocols are essential. The following methodologies are based on guidelines from the World Health Organization (WHO) and established practices in the field.[3][4][5]
a) Arm-in-Cage Test:
This is a standard method to determine the Complete Protection Time (CPT) of a topical repellent.
-
Objective: To measure the duration of complete protection from insect bites on a treated human arm.
-
Procedure:
-
A known concentration of this compound in a suitable solvent (e.g., ethanol) is applied to a defined area on a volunteer's forearm.
-
The treated arm is exposed to a cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) for a set period (e.g., 3 minutes).
-
The time until the first confirmed insect bite is recorded. This is the CPT.
-
A control arm treated with the solvent only is used for comparison.
-
Standard repellents (e.g., DEET) should be tested concurrently as positive controls.
-
b) Y-Tube Olfactometer Assay:
This assay is used to assess the spatial repellency of a volatile compound.
-
Objective: To determine if a substance can repel insects without direct contact.
-
Procedure:
-
A Y-shaped glass tube is used, with a single entry arm and two choice arms.
-
A stream of clean air is passed through one arm (control), and air carrying the vapor of this compound is passed through the other.
-
Insects are released at the entry of the Y-tube and their choice of arm is recorded.
-
A significant preference for the clean air arm indicates repellency.
-
-
Objective: To evaluate the efficacy of a this compound-based repellent under real-world conditions.
-
Procedure:
-
Human volunteers apply a formulated this compound repellent and expose themselves to natural populations of biting insects in a specific location.
-
The number of insect landings and/or bites is recorded over a set period.
-
A control group using a placebo or a standard repellent is required for comparison.
-
Potential Mechanism of Action
The precise mechanism by which this compound may repel insects is currently unknown. However, based on the general principles of insect olfaction, a hypothetical signaling pathway can be proposed.
Insects detect volatile chemical cues through olfactory receptor neurons (ORNs) located in sensilla on their antennae and maxillary palps.[6][7] Repellent molecules can act in several ways:
-
Activation of Aversive Receptors: The repellent molecule binds to and activates specific olfactory receptors (ORs) or ionotropic receptors (IRs) that trigger an aversive behavioral response.[7][8]
-
Masking of Attractant Cues: The repellent may interfere with the insect's ability to detect attractant cues from a host by blocking or altering the response of ORNs tuned to those attractants.
The diagram below illustrates a generalized insect olfactory signaling pathway that could be involved in the detection of a repellent like this compound.
Caption: Hypothetical signaling pathway for insect repulsion by this compound.
Experimental Workflow for this compound Repellent Validation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as an insect repellent.
References
- 1. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 2. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. jetir.org [jetir.org]
- 6. slunik.slu.se [slunik.slu.se]
- 7. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]
A Comparative Guide to the Cross-Reactivity Profile of Ngaione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ngaione, a natural furanosesquiterpenoid toxin, with other significant natural toxins. Due to a scarcity of direct cross-reactivity studies for this compound, this document focuses on comparing its toxicological and chemical properties with other structurally or functionally similar toxins. This approach aims to provide a predictive framework for potential cross-reactivity in analytical and biological systems.
Introduction to this compound
This compound is a furanosesquiterpene ketone primarily found in the essential oils of plants from the Myoporum genus, such as Myoporum laetum ("Ngaio").[1][2] It is a well-documented hepatotoxin, causing liver damage in livestock that graze on these plants.[1] The toxicity of this compound and other furan-containing compounds is often attributed to the metabolic activation of the furan ring by cytochrome P450 enzymes into reactive intermediates, such as unsaturated dicarbonyls.[3] These intermediates can then form covalent bonds with cellular macromolecules, leading to cytotoxicity.
Comparative Analysis of Natural Toxins
While direct experimental data on the cross-reactivity of this compound with other toxins is limited, we can infer potential interactions based on shared chemical structures and toxicological targets. The following table compares this compound with other notable natural toxins that are either structurally related (other terpenoids) or share a common target organ (liver).
| Toxin | Source Organism(s) | Chemical Class | Primary Target Organ | Putative Mechanism of Action |
| This compound | Myoporum species | Furanosesquiterpenoid | Liver | Metabolic activation of the furan moiety to a reactive dialdehyde intermediate.[2][3] |
| Dehydrothis compound | Myoporum species | Furanosesquiterpenoid | Liver | Similar to this compound, involves metabolic activation of the furan ring.[2] |
| Pulegone | Mentha pulegium (Pennyroyal) | Monoterpene | Liver | Metabolic activation by cytochrome P450 to form the hepatotoxin menthofuran.[4][5] |
| α,β-Thujone | Artemisia absinthium (Wormwood), Thuja species (Cedars) | Monoterpene | Central Nervous System, Liver | GABA receptor antagonist; can cause seizures. Hepatotoxicity observed at high doses.[6] |
| Pyrrolizidine Alkaloids (PAs) | Senecio, Crotalaria, Symphytum (Comfrey) species | Alkaloid | Liver | Metabolic activation in the liver to form reactive pyrrolic esters that alkylate proteins and DNA.[7] |
| Triptolide | Tripterygium wilfordii | Diterpenoid | Liver, Kidney, Immune System | Inhibition of transcription (XPB subunit of TFIIH), induction of apoptosis.[4] |
| Green Tea Catechins (e.g., EGCG) | Camellia sinensis (Tea) | Flavonoid (Phenolic) | Liver (at high doses) | Oxidative stress and mitochondrial injury are implicated, though the exact mechanism of hepatotoxicity is complex.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for assessing the toxicity and potential cross-reactivity of natural toxins. Below are standard protocols relevant to the study of hepatotoxins like this compound.
Analytical Detection and Quantification
Objective: To accurately detect and quantify the toxin in various matrices (e.g., plant extracts, biological fluids).
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation:
-
Plant Material: Perform solvent extraction (e.g., with methanol or ethyl acetate) followed by filtration and concentration.
-
Biological Samples (Plasma/Tissue): Employ protein precipitation (e.g., with acetonitrile) followed by centrifugation. Solid-phase extraction (SPE) may be used for cleanup and concentration.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) for known toxins or full scan mode for screening. For higher specificity and quantification, Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is preferred.[10]
-
Data Analysis: Quantify the analyte by comparing its peak area to a calibration curve generated from certified reference standards.
-
In Vitro Hepatotoxicity Assay
Objective: To assess the direct cytotoxic effect of the toxin on liver cells.
Methodology: Primary Hepatocyte Viability Assay
-
Cell Culture: Plate primary hepatocytes (e.g., from rat, mouse, or human) in collagen-coated 96-well plates and allow them to attach for 4-6 hours.
-
Toxin Exposure: Prepare serial dilutions of this compound and other comparison toxins in culture medium. Replace the initial medium with the toxin-containing medium and incubate for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each toxin by fitting the dose-response data to a sigmoidal curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in the study of natural toxins.
Caption: Hypothetical workflow for assessing toxin cross-reactivity.
Caption: Metabolic activation pathway for furan-containing toxins.
Conclusion and Future Directions
This compound represents a significant natural hepatotoxin whose cross-reactivity with other compounds is not well-defined in scientific literature. The primary challenge for researchers is the lack of specific antibodies and targeted immunoassays for this compound, which are the gold standard for cross-reactivity studies.
Future research should prioritize:
-
Development of this compound-specific Antibodies: Creating monoclonal or polyclonal antibodies is a critical first step for developing sensitive immunoassays.
-
Systematic Immunoassay Screening: Using a developed assay, screen a library of structurally related furanosesquiterpenoids and other common natural toxins to quantify percent cross-reactivity.
-
Receptor Binding Studies: Investigate if this compound and other toxins share common molecular targets or receptors within hepatocytes, which could be a basis for synergistic or antagonistic toxic effects.
By building a foundational understanding through these systematic studies, the scientific community can better predict and mitigate the risks associated with exposure to this compound and related natural toxins.
References
- 1. meaningoftrees.com [meaningoftrees.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. Potential Hepatotoxins Found in Herbal Medicinal Products: A Systematic Review [mdpi.com]
- 5. Herbal and Dietary Supplements - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicology and carcinogenesis studies of alpha,beta-thujone (CAS No. 76231-76-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 supplements, including green tea, turmeric, linked to liver toxicity [medicalnewstoday.com]
- 9. Estimated Exposure to 6 Potentially Hepatotoxic Botanicals in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different analytical methods for Ngaione detection
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the detection and quantification of Ngaione, a toxic furanosesquiterpene found in plants of the Myoporum genus. Due to the limited availability of validated quantitative data specifically for this compound, this guide also incorporates information on analytical techniques used for structurally similar and well-studied furanosesquiterpenes, such as ipomeamarone, to provide a broader context for method development and application.
Introduction to this compound and its Analytical Challenges
This compound is a naturally occurring furanosesquiterpene ketone recognized for its hepatotoxicity in livestock that consume plants such as Myoporum laetum (Ngaio)[1]. The presence of this compound and related furanosesquiterpenes in animal feed and the environment necessitates reliable and sensitive analytical methods for its detection and quantification. The primary analytical challenges lie in achieving adequate separation from complex plant matrices, ensuring method selectivity, and establishing validated quantitative parameters. This guide explores the application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound and related compounds.
Data Presentation: A Comparative Summary
The following table summarizes the performance characteristics of different analytical methods. It is important to note that specific quantitative data for this compound is scarce in publicly available literature. Therefore, data for the structurally similar furanosesquiterpene, ipomeamarone, is included for comparative purposes and to guide future method validation for this compound.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | Ipomeamarone | Sweet Potato Roots | Not Reported | Not Reported | >0.99 | Robustness, wide availability | Lower sensitivity compared to MS |
| GC-MS | This compound, Ipomeamarone | Plant Material | Not Reported for this compound | Not Reported for this compound | Not Reported | High sensitivity and selectivity | Requires derivatization for some compounds, potential for thermal degradation |
| NMR Spectroscopy | This compound | Isolated Compound | Not applicable for trace detection | Not applicable for trace detection | Not applicable | Unambiguous structural elucidation | Low sensitivity, not suitable for trace quantification |
Note: The lack of reported LOD and LOQ values for this compound highlights a significant gap in current analytical research.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of semi-volatile and non-volatile compounds.
Sample Preparation:
-
Homogenize the plant material (e.g., leaves, stems).
-
Extract the homogenized sample with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) using techniques such as sonication or Soxhlet extraction.
-
Filter the extract to remove particulate matter.
-
Concentrate the filtrate under reduced pressure.
-
Reconstitute the residue in the mobile phase for injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
Chromatographic Conditions (Example for Furanosesquiterpenes):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of this compound (to be determined empirically).
-
Quantification: Based on a calibration curve generated from authentic standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Follow the same extraction procedure as for HPLC.
-
For compounds that are not sufficiently volatile or stable at high temperatures, a derivatization step (e.g., silylation) may be required.
GC-MS Conditions (Example for Furanosesquiterpenes):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection, depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Based on the peak area of a characteristic ion of this compound relative to an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown compounds and can be used for quantitative analysis (qNMR) in certain applications.
Sample Preparation:
-
Isolate and purify this compound from the plant extract using chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Dissolve a precise amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard for quantitative analysis.
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.
-
For quantification (qNMR), the integral of a specific, well-resolved proton signal of this compound is compared to the integral of a signal from the internal standard of known concentration.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound from plant materials.
Postulated Signaling Pathway for this compound-Induced Hepatotoxicity
The precise molecular signaling pathways of this compound-induced hepatotoxicity are not well-defined in the literature. However, based on the known effects of furanosesquiterpenes, a plausible mechanism involves metabolic activation and subsequent cellular damage.
Caption: Postulated pathway of this compound-induced liver cell injury.
Conclusion and Future Perspectives
The analysis of this compound presents an ongoing challenge due to the lack of commercially available standards and validated quantitative methods. While HPLC and GC-MS are promising techniques for routine analysis, significant work is required to establish robust and validated protocols. NMR spectroscopy remains the gold standard for unequivocal structural identification. Future research should focus on the synthesis of a certified this compound reference standard, the development and validation of sensitive and selective analytical methods according to international guidelines (e.g., ICH), and further investigation into the specific molecular mechanisms of its toxicity. Such advancements are critical for ensuring the safety of animal feed and for furthering our understanding of the toxicology of this important natural product.
References
In Vitro vs. In Vivo Models for Assessing Ngaione Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ngaione, a furanoid sesquiterpene found in various Myoporum species, is a known hepatotoxin, posing a significant risk to livestock and holding implications for human health through potential exposure. The assessment of its toxicity relies on both in vitro and in vivo models, each offering distinct advantages and limitations. This guide provides an objective comparison of these models, supported by available experimental data, detailed methodologies, and an exploration of the underlying toxicological pathways.
Data Presentation: Quantitative Comparison of In Vitro and In Vivo Toxicity of this compound
Due to the limited availability of direct comparative studies on this compound, the following tables summarize typical data obtained from in vitro and in vivo assessments of this compound and similar hepatotoxins. This provides a framework for understanding the types of quantitative data generated by each model system.
Table 1: In Vitro Cytotoxicity Data for this compound (Hypothetical Data Based on Similar Furanoid Ketones)
| Cell Line | Assay Type | Endpoint | Incubation Time (hr) | This compound Concentration (µM) | Result | Reference |
| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | 24 | 10, 50, 100, 200, 500 | LC50: ~150 µM | Fictional |
| HepaRG (Human Hepatoma) | LDH Release Assay | Cytotoxicity | 24 | 10, 50, 100, 200, 500 | Significant LDH release at ≥ 100 µM | Fictional |
| Primary Rat Hepatocytes | AlamarBlue Assay | Cell Viability | 24 | 1, 10, 50, 100, 200 | LC50: ~75 µM | Fictional |
Note: The data in this table is illustrative and intended to represent typical findings from in vitro cytotoxicity studies. Specific LC50 values for this compound in these cell lines require further experimental validation.
Table 2: In Vivo Acute Toxicity Data for this compound and Myoporaceous Furanoid Essential Oils
| Animal Model | Route of Administration | Dose | Observation | Endpoint | Reference |
| Calves | Oral | 50 - 134 mg/kg (of essential oils) | Extensive haemorrhagic centrilobular necrosis | Lethal | [1] |
| Sheep | Oral | 55 - 66 mg/kg (of essential oils) | Centrilobular or periportal liver lesions, acute pulmonary oedema | Lethal | [1] |
| Mice | Intraperitoneal | Not Specified | This compound-like toxicity | Toxic | [2] |
| Mice | Oral | > 5000 mg/kg (for some Myoporum extracts) | No mortality | Non-toxic at tested dose |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are representative protocols for assessing this compound toxicity in both in vitro and in vivo settings.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of cultured liver cells by 50% (LC50).
Cell Lines:
-
HepG2 (human hepatocellular carcinoma)
-
HepaRG (human bipotent progenitor cell line)
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the LC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Assessment: Up-and-Down Procedure (UDP)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in a rodent model.
Animal Model:
-
Swiss albino mice or Wistar rats (specific pathogen-free, of a single sex, and within a defined weight range)
Materials:
-
This compound
-
Vehicle (e.g., corn oil, carboxymethyl cellulose)
-
Oral gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the study.
-
Dosing: Administer this compound orally by gavage to a single animal at a starting dose level selected based on available data or structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50.
-
Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods for the UDP.
-
Pathology: Conduct a gross necropsy on all animals. For animals that die during the study and for all animals at the termination of the study, collect major organs (especially the liver, kidneys, and lungs) for histopathological examination.
Signaling Pathways and Mechanisms of Toxicity
The hepatotoxicity of this compound is believed to be mediated through its metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can generate reactive metabolites that induce cellular damage through oxidative stress and the initiation of apoptosis.
Cytochrome P450-Mediated Bioactivation
Caption: Metabolic activation of this compound by Cytochrome P450 enzymes.
Oxidative Stress and Apoptosis Signaling
The reactive metabolites of this compound can deplete cellular antioxidants, such as glutathione (GSH), leading to oxidative stress. This imbalance between reactive oxygen species (ROS) and the cell's antioxidant capacity can damage cellular components and trigger apoptotic cell death.
Caption: this compound-induced oxidative stress leading to apoptosis.
Comparison of In Vitro and In Vivo Models
Table 3: Comparison of In Vitro and In Vivo Models for this compound Toxicity Assessment
| Feature | In Vitro Models | In Vivo Models |
| Biological Complexity | Low (single cell type or co-culture) | High (whole organism with complex physiological interactions) |
| Metabolic Capability | Variable; often lower than in vivo. Cell lines like HepaRG have better metabolic competence than HepG2. | Fully representative of the organism's metabolic capacity, including first-pass metabolism. |
| Throughput | High; allows for rapid screening of multiple concentrations and compounds. | Low; time-consuming and labor-intensive. |
| Cost | Relatively low. | High, due to animal purchase, housing, and care. |
| Ethical Considerations | Reduces or replaces the use of animals (3Rs principle). | Involves the use of live animals, raising ethical concerns. |
| Data Interpretation | Provides mechanistic insights at the cellular and molecular level. Extrapolation to whole-organism effects can be challenging. | Provides data on systemic toxicity, target organ effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. Direct relevance to the whole organism. |
| Relevance to Human Toxicity | Can use human-derived cells, potentially offering higher relevance for human-specific responses. | Species differences in metabolism and physiology can limit direct extrapolation to humans. |
| Endpoint Measurement | Cytotoxicity (LC50), genotoxicity, specific molecular markers (e.g., ROS, caspase activation). | Lethality (LD50), clinical signs of toxicity, histopathology of organs, clinical chemistry. |
Conclusion
Both in vitro and in vivo models are indispensable tools for assessing the toxicity of this compound. In vitro models, particularly those utilizing metabolically competent human liver cells, are invaluable for high-throughput screening, elucidating cellular mechanisms of toxicity, and reducing animal use. They can provide crucial information on the direct cytotoxic potential of this compound and its metabolites.
However, in vivo models remain the gold standard for evaluating systemic toxicity, identifying target organs, and understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME). The data from animal studies are essential for regulatory purposes and for establishing safe exposure limits.
A comprehensive assessment of this compound toxicity necessitates an integrated approach that leverages the strengths of both model systems. In vitro assays can be used for initial screening and mechanistic studies, while in vivo studies are crucial for confirming toxicity and assessing the overall risk to the whole organism. This tiered approach allows for a more complete and ethically responsible evaluation of the potential hazards associated with this compound.
Experimental Workflow: A Tiered Approach for this compound Toxicity Assessment
Caption: A tiered workflow for assessing this compound toxicity.
References
Comparative Transcriptomic Analysis of Liver Cells Exposed to Ngaione and its Analogs: A Methodological Guide
Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the comparative transcriptomics of liver cells exposed to Ngaione and its analogs are not available. Consequently, this guide presents a comprehensive and detailed methodological framework for conducting such a study. The data presented in the tables and the pathways visualized in the diagrams are illustrative examples to guide researchers in structuring and presenting their potential findings.
This guide is intended for researchers, scientists, and drug development professionals interested in investigating the hepatotoxic mechanisms of this compound and its structurally related compounds. By following a robust transcriptomic approach, researchers can elucidate the molecular pathways perturbed by these compounds, identify potential biomarkers of toxicity, and compare their relative potencies.
Experimental Design and Rationale
A comparative transcriptomic study of this compound and its analogs would provide critical insights into their structure-activity relationships concerning hepatotoxicity. By exposing a relevant liver cell model to these compounds and analyzing the subsequent changes in gene expression, one can identify common and compound-specific molecular initiating events and adverse outcome pathways.
A robust experimental design would involve:
-
Cell Model: A well-characterized human liver cell line (e.g., HepG2, HepaRG) or primary human hepatocytes.
-
Test Compounds: this compound and a panel of its synthetic or natural analogs.
-
Dose-Response and Time-Course: Treatment with multiple concentrations of each compound at different time points to capture both early and late transcriptional responses.
-
Controls: A vehicle control (e.g., DMSO) and a positive control (a well-characterized hepatotoxin).
-
Replicates: A minimum of three biological replicates for each condition to ensure statistical power.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experimental use, cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere and grow for 24 hours to reach approximately 80% confluency.
-
Compound Preparation: this compound and its analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in the culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: The culture medium is replaced with the medium containing the test compounds or vehicle control. The cells are then incubated for the desired time points (e.g., 6, 12, and 24 hours).
RNA Isolation and Quality Control
-
RNA Extraction: After treatment, the medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica columns.
-
RNA Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8. The integrity of the RNA is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of > 8 being desirable for downstream sequencing applications.
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-Seq libraries are prepared from the high-quality total RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
Bioinformatics Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.
-
Alignment to Reference Genome: The clean reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: The gene counts are imported into a statistical analysis package in R, such as DESeq2 or edgeR. These tools normalize the data and perform statistical tests to identify genes that are significantly differentially expressed between the treatment groups and the vehicle control. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is subjected to pathway analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology (GO) database to identify biological pathways and functions that are significantly enriched.
Data Presentation (Illustrative Examples)
Quantitative data from the transcriptomic analysis should be summarized in clear and concise tables.
Table 1: Top 10 Differentially Expressed Genes in HepG2 Cells Treated with this compound (24h)
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 4.58 | 1.2e-50 | 2.1e-46 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.12 | 3.4e-35 | 4.5e-31 |
| HMOX1 | Heme Oxygenase 1 | 2.89 | 7.8e-30 | 9.1e-26 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.55 | 1.5e-25 | 1.8e-21 |
| ATF3 | Activating Transcription Factor 3 | 2.31 | 6.7e-22 | 7.5e-18 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.15 | 8.9e-20 | 9.8e-16 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.45 | 4.2e-18 | 4.5e-14 |
| BCL2 | BCL2 Apoptosis Regulator | -2.88 | 1.1e-15 | 1.2e-11 |
| SOD1 | Superoxide Dismutase 1 | -3.01 | 5.6e-14 | 6.0e-10 |
| CAT | Catalase | -3.25 | 2.3e-12 | 2.4e-08 |
Table 2: Comparison of Key Gene Expression Changes Induced by this compound and its Analogs
| Gene Symbol | This compound log2(FC) | Analog A log2(FC) | Analog B log2(FC) |
| Oxidative Stress | |||
| HMOX1 | 2.89 | 3.15 | 1.52 |
| NQO1 | 2.55 | 2.88 | 1.21 |
| DNA Damage | |||
| GADD45A | 3.12 | 3.55 | 1.89 |
| Apoptosis | |||
| BCL2 | -2.88 | -3.21 | -1.45 |
| BAX | 2.10 | 2.54 | 1.15 |
| Xenobiotic Metabolism | |||
| CYP1A1 | 4.58 | 5.12 | 2.33 |
| GSTA1 | 2.01 | 2.34 | 1.05 |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are essential for visualizing workflows and biological pathways.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical signaling pathways in this compound hepatotoxicity.
Conclusion
While direct experimental data on the comparative transcriptomics of this compound and its analogs is currently lacking, the framework presented here provides a comprehensive guide for researchers to undertake such an investigation. A well-designed transcriptomic study will be invaluable in understanding the molecular mechanisms of hepatotoxicity of this class of compounds, aiding in risk assessment and the development of safer chemical analogs. The use of standardized protocols and robust data analysis pipelines, as outlined, will ensure the generation of high-quality, interpretable data that can significantly advance the field.
Toxicological comparison of Ngaione and its primary metabolites
A Comparative Guide for Researchers and Drug Development Professionals
Ngaione, a naturally occurring furanosesquiterpene ketone found in various Myoporum species, has long been recognized for its potent hepatotoxicity, particularly in livestock. This guide provides a detailed toxicological comparison between this compound and its primary metabolites, offering insights into the metabolic activation that underpins its toxicity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential risks associated with this class of compounds.
Executive Summary
The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation within the liver. The primary metabolic pathway involves the oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This bioactivation process generates highly reactive and unstable intermediates, principally a cis-enedione (an unsaturated dialdehyde) or an epoxide. These electrophilic metabolites are significantly more cytotoxic than the parent this compound molecule. Their reactivity allows them to readily form covalent bonds with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death. This metabolic transformation is the critical event that initiates the cascade of events culminating in liver damage. While specific quantitative toxicological data for direct comparison is limited in publicly available literature, the established principles of furan toxicity strongly indicate that the primary metabolites of this compound are the key mediators of its adverse effects.
Data Presentation: Toxicological Profile Comparison
| Parameter | This compound (Parent Compound) | Primary Metabolites (e.g., cis-Enedione, Epoxide) |
| Toxicity Mechanism | Pro-toxin requiring metabolic activation. | Direct-acting electrophiles. |
| Primary Target Organ | Liver (due to high concentration of metabolizing enzymes). | Liver (site of formation). |
| Cellular Target | Primarily metabolized by hepatocytes. | Cellular nucleophiles (proteins, DNA, glutathione). |
| Cytotoxicity (IC50) | Expected to be relatively high (less potent). | Expected to be significantly lower (more potent). |
| Acute Toxicity (LD50) | Established toxicity in livestock. | Expected to be significantly lower (more toxic). |
| Metabolic Stability | Substrate for CYP450 enzymes. | Highly reactive and short-lived. |
Experimental Protocols
To experimentally validate the toxicological comparison between this compound and its metabolites, the following key assays are recommended:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture: Plate hepatic cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its synthesized metabolites in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known hepatotoxin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., rat, human) and a NADPH-generating system in a suitable buffer.
-
Compound Incubation: Add this compound or its metabolite to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD Guideline 425)
This in vivo assay determines the median lethal dose (LD50) of a substance.
Principle: The Up-and-Down Procedure is a sequential dosing method that uses a small number of animals to estimate the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
Protocol:
-
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., female rats) and allow them to acclimatize to the laboratory conditions.
-
Dose Selection: Start with a dose estimated to be just below the expected LD50.
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Mandatory Visualization
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Investigating the Synergistic Potential of Ngaione: A Comparative Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione, a furanosesquiterpenoid found in various Myoporum species, is primarily recognized for its toxic properties, particularly its hepatotoxicity in livestock.[1][2][3] Traditional applications, however, hint at a broader range of bioactivities, including its use as an insect repellent and in remedies for skin ailments.[1][4] While current scientific literature extensively documents the toxicity of this compound, there is a significant gap in our understanding of its potential synergistic interactions with other plant-derived compounds. This guide explores the rationale for investigating these potential synergies, drawing parallels with established research on other terpenoids and flavonoids. It provides a framework for future research by presenting hypothetical experimental designs and data interpretation methods to assess the synergistic effects of this compound. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research in this underexplored area.
Introduction to this compound
This compound is a naturally occurring furanosesquiterpene ketone found in the essential oils of plants from the Myoporum genus, such as Myoporum laetum (Ngaio) and Myoporum deserti.[3][5] These plants are native to Australia and New Zealand.[3][6] Chemically, this compound is part of a group of furanoid sesquiterpenoids that are known to be the primary toxic compounds in these plants.[7]
The primary documented bioactivity of this compound is its toxicity. It is known to cause significant liver damage in grazing animals like cattle, sheep, and horses.[1][2] Despite its toxicity, traditional Māori medicine has utilized the leaves of the Ngaio tree, which contain this compound, for topical applications. The leaves were rubbed on the skin to repel mosquitoes and sandflies, and preparations were also used for cuts, bruises, and ulcers.[1][4]
The presence of other bioactive compounds in Myoporum species, such as flavonoids, iridoids, and other terpenoids, raises the question of whether this compound may act differently in the context of the whole plant extract.[6][8] This forms the basis for investigating its potential synergistic or antagonistic interactions with other phytochemicals.
The Rationale for Investigating Synergistic Effects
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established principle in pharmacology and phytomedicine. Combining bioactive compounds can lead to enhanced therapeutic efficacy, reduced toxicity, and the overcoming of resistance mechanisms.
While no studies to date have specifically investigated the synergistic effects of this compound, research on other terpenoids and plant compounds provides a strong rationale for such investigations:
-
Enhanced Bioavailability: One compound can increase the absorption and bioavailability of another.
-
Multi-target Effects: Different compounds can act on different targets in a signaling pathway, leading to a more potent overall effect.
-
Modulation of Resistance: One compound may inhibit mechanisms that confer resistance to another compound.
Given that this compound co-exists with a variety of other phytochemicals in Myoporum species, it is plausible that its bioactivity is modulated by these accompanying compounds. Investigating these potential interactions could unveil novel therapeutic applications or provide insights into the traditional uses of Myoporum plants.
Hypothetical Experimental Design for Synergistic Analysis
To investigate the potential synergistic effects of this compound with other plant compounds, a systematic approach is required. The following outlines a hypothetical experimental workflow.
Experimental Workflow
Detailed Experimental Protocols
A. Cell Culture and Treatment:
-
Select an appropriate cell line based on the desired therapeutic target (e.g., A549 for lung cancer, RAW 264.7 for inflammation).
-
Culture cells in the appropriate medium and conditions until they reach 80-90% confluency.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and the selected plant compound (e.g., Quercetin, a common flavonoid) in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of both compounds to create a range of concentrations.
B. Checkerboard Assay:
-
Treat the cells with a matrix of concentrations of this compound and the other plant compound. This should include each compound alone and in combination.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, assess cell viability using a standard method such as the MTT assay or measure a relevant biological endpoint (e.g., nitric oxide production for anti-inflammatory studies).
C. Data Analysis: Fractional Inhibitory Concentration (FIC) Index:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC50 (half-maximal inhibitory concentration) for each compound individually.
-
For the combination treatments, identify the concentrations of this compound and the other compound that produce the same level of inhibition.
-
Calculate the FIC for each compound in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Compound X
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Hypothetical Data Presentation
The following tables represent hypothetical data from a study investigating the synergistic anti-inflammatory effects of this compound and Quercetin on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Hypothetical IC50 Values for Nitric Oxide (NO) Inhibition
| Compound | IC50 (µM) |
| This compound | 85 |
| Quercetin | 40 |
| This compound + Quercetin (in combination) | 15 (this compound) + 10 (Quercetin) |
Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index Calculation
| Compound | FIC Calculation | FIC Value |
| This compound | 15 µM / 85 µM | 0.176 |
| Quercetin | 10 µM / 40 µM | 0.250 |
| FIC Index (FICI) | 0.176 + 0.250 | 0.426 |
In this hypothetical example, the FICI of 0.426 indicates a synergistic interaction between this compound and Quercetin in inhibiting nitric oxide production.
Potential Signaling Pathway for Synergistic Action
A potential mechanism for synergy could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
References
- 1. meaningoftrees.com [meaningoftrees.com]
- 2. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 3. treesthatcount.co.nz [treesthatcount.co.nz]
- 4. Myoporum laetum. Ngaio. - Ngā Rauropi Whakaoranga [rauropiwhakaoranga.landcareresearch.co.nz]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Furanosesquiterpenes and Related Natural Products from Myoporum Species: Isolation and Semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Ngaione
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the responsible disposal of chemical waste. Ngaione, a naturally occurring furanosesquiterpene, requires careful handling due to its inherent toxicity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
This compound is recognized as a liver toxin and is found in various plants, most notably the Ngaio tree (Myoporum laetum).[1][2][3] Its toxic properties necessitate that it be treated as hazardous waste. Improper disposal can lead to significant health risks and environmental contamination. Therefore, it is mandatory to follow established hazardous waste protocols.
Hazard Profile and Safety Data
Key Hazard Considerations:
-
Toxicity: this compound is a known liver toxin.[1][2][3] Ingestion, inhalation, or skin absorption may be harmful.
-
Environmental Hazard: As a toxic substance, release into the environment must be strictly avoided.
-
Potential for Flammability: The furan group suggests a potential for flammability. Keep away from heat, sparks, and open flames.
| Property | Information | Source |
| Chemical Name | This compound | [2] |
| Chemical Class | Furanosesquiterpene | [4] |
| Primary Hazard | Liver toxin | [1][2][3] |
| Known Source | Myoporum laetum (Ngaio tree) | [1][2] |
| Toxicity in Livestock | Can cause sickness and death in cattle, sheep, horses, and pigs.[2][3] | [2][3] |
| Human Toxicity | Considered poisonous to humans.[5] | [5] |
| Disposal Recommendation | Treat as hazardous waste; incineration at a licensed facility is the recommended method for similar furan-containing compounds.[6] | [6] |
| Environmental Precautions | Avoid release into the environment.[7] | [7] |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[7]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[7]
-
Lab Coat: A lab coat is required to protect clothing and skin.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of any vapors.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in its pure form or as a contaminant in other materials, must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unwanted solid this compound in its original container if possible. If not, use a clearly labeled, compatible, and sealable container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste. Double-bag this dry waste using sealable, transparent bags.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Store all this compound waste in a designated and secure satellite accumulation area that is under the control of laboratory personnel.[6] This area should have secondary containment to manage any potential leaks or spills.[6]
-
-
Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6] After proper rinsing, the container can be disposed of as non-hazardous waste, depending on institutional policies.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and timelines.
-
The recommended and safest method for the final disposal of this compound is incineration at a licensed chemical disposal facility.[6]
-
Spill & Leak Procedures
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated. Eliminate all sources of ignition.
-
Assess the Spill: Determine the extent of the spill and the appropriate level of personal protective equipment required for cleanup.
-
Contain and Clean: Wearing appropriate PPE, confine the spill to a small area using a spill kit or absorbent material. Collect the spill cleanup materials in a tightly closed container.
-
Dispose of Cleanup Materials: Manage all spill cleanup debris as hazardous waste. Label the container appropriately and arrange for its disposal through your EHS department.
-
Decontaminate: Decontaminate the affected surfaces and any equipment used for cleanup with soap and water. Dispose of the decontamination materials as hazardous waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 2. treesthatcount.co.nz [treesthatcount.co.nz]
- 3. Myoporum laetum - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Tasmanian ngaio | Environment Canterbury [ecan.govt.nz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Handling of Ngaione in the Laboratory
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Ngaione. All personnel must adhere to these procedures to mitigate risks associated with this hepatotoxic compound.
This compound is a naturally occurring furanosesquiterpenoid found in the Ngaio tree (Myoporum laetum). It is recognized for its potential hepatotoxicity, capable of causing significant liver damage.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), a conservative, risk-based approach is mandatory for all laboratory operations involving this compound. All handling of this compound should be based on the assumption that it is a potent and hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) | Double Nitrile Gloves | An inner layer of nitrile or neoprene gloves with a second pair of nitrile gloves as the outer layer. The outer glove must be changed immediately upon contamination. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high risk of splashing, a disposable gown should be worn over the lab coat. | |
| Full Coverage Clothing | Long pants and closed-toe shoes are required to ensure no skin is exposed.[3] | |
| Ocular (Eye) | Chemical Splash Goggles | ANSI Z87.1-compliant goggles are required to protect against splashes, vapors, and fine particles.[4] |
| Face Shield | A full-face shield must be worn over safety goggles during operations with a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[3][5] | |
| Respiratory | Certified Chemical Fume Hood | All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound during routine laboratory procedures, such as weighing and preparing solutions.
Preparation
-
Fume Hood Certification : Ensure the chemical fume hood is certified and functioning correctly.
-
Work Surface : Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble Equipment : Gather all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) inside the fume hood before commencing work.
-
Don PPE : Put on all required PPE as specified in the table above.
Weighing the Compound (High-Risk Step)
-
Containment : If available, perform this task within a containment enclosure (e.g., a powder-containment balance hood) inside the fume hood.
-
Dedicated Equipment : Use dedicated and clearly labeled spatulas and equipment.
-
Minimize Dust : Handle the container with care to avoid the generation of airborne dust.
Solution Preparation
-
Controlled Addition : Slowly and carefully add the solvent to the solid this compound to minimize splashing.
-
Secure Container : Ensure the solution container is securely capped.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Post-Handling Decontamination
-
Surface Decontamination : Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Container Decontamination : Carefully wipe the exterior of the primary container and solution vials before removing them from the fume hood.
-
Waste Disposal : Dispose of all contaminated disposable materials, including gloves, weigh paper, and liners, as hazardous waste.[4]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all contaminated solid materials (e.g., used PPE, weigh paper, absorbent liners) in a dedicated, sealed, and clearly labeled hazardous waste bag or container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste containers must be stored in a designated satellite accumulation area within the laboratory until they are collected by the institution's environmental health and safety department.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. meaningoftrees.com [meaningoftrees.com]
- 2. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. kean.edu [kean.edu]
- 6. mwcog.org [mwcog.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
